Product packaging for YoYo-3(Cat. No.:CAS No. 156312-20-8)

YoYo-3

Cat. No.: B114211
CAS No.: 156312-20-8
M. Wt: 1318.7 g/mol
InChI Key: JSBNEYNPYQFYNM-UHFFFAOYSA-J
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H58I4N6O2 B114211 YoYo-3 CAS No. 156312-20-8

Properties

IUPAC Name

[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H58N6O2.4HI/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53;;;;/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3;4*1H/q+4;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBNEYNPYQFYNM-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)/C=C/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H58I4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156312-20-8
Record name YoYo-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156312208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

YOYO-3: A Comprehensive Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YOYO-3 is a high-affinity, far-red fluorescent nucleic acid stain that belongs to the family of cyanine (B1664457) dyes. It is structurally a homodimer of oxazole (B20620) red, characterized by two identical chromophores linked by a flexible bridge. This compound is virtually non-fluorescent in solution and exhibits a dramatic increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). This property, coupled with its cell impermeability, makes it an invaluable tool for identifying dead or membrane-compromised cells in a variety of applications, including flow cytometry and fluorescence microscopy. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Bis-Intercalation

The primary mechanism of action of this compound is bis-intercalation , a process where both of its planar aromatic chromophores insert themselves between the base pairs of the DNA double helix.[1][2] This mode of binding is highly stable and induces significant conformational changes in the DNA structure.

The process can be conceptualized in the following steps:

  • Initial Electrostatic Interaction: The positively charged this compound molecule is initially attracted to the negatively charged phosphate (B84403) backbone of the DNA.

  • Mono-intercalation: One of the chromophores of the this compound molecule inserts itself between two adjacent base pairs of the DNA.

  • Bis-intercalation: The second chromophore then intercalates at a nearby site, typically spanning a few base pairs from the first intercalation site. This dual intercalation event locks the dye molecule firmly in place.

This bis-intercalation mechanism is responsible for the significant fluorescence enhancement observed upon this compound binding to DNA. In its free form in aqueous solution, the this compound molecule can freely rotate and bend, leading to non-radiative decay pathways that quench its fluorescence. However, once intercalated within the rigid structure of the DNA double helix, these rotational and vibrational freedoms are severely restricted. This conformational constraint minimizes non-radiative energy loss and forces the excited molecule to decay primarily through the emission of photons, resulting in a fluorescence enhancement of up to 1000-fold.[3]

The binding of this compound to DNA also leads to a significant increase in the contour length of the DNA molecule and alters its supercoiling.[1][4]

Mechanism of this compound Bis-Intercalation with DNA cluster_0 This compound in Solution cluster_1 DNA Double Helix cluster_2 Binding Process cluster_3 Outcome YOYO3_free Free this compound (Non-fluorescent) Electrostatic Electrostatic Interaction YOYO3_free->Electrostatic DNA dsDNA DNA->Electrostatic Mono Mono-intercalation Electrostatic->Mono Step 1 Bis Bis-intercalation Mono->Bis Step 2 Complex This compound-DNA Complex (Highly Fluorescent) Bis->Complex Conformational_Change DNA Conformational Change (Lengthening, Unwinding) Bis->Conformational_Change Workflow for Dead Cell Staining using this compound in Flow Cytometry Start Start: Cell Suspension Wash Wash Cells Start->Wash Resuspend Resuspend in Buffer (1x10^6 cells/mL) Wash->Resuspend Add_YOYO3 Add this compound (0.1 - 1.0 µM) Resuspend->Add_YOYO3 Incubate Incubate 15-30 min (Room Temperature, Dark) Add_YOYO3->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze Gate Gate on Live (this compound negative) and Dead (this compound positive) Populations Analyze->Gate End End: Data Analysis Gate->End Workflow for Nuclear Staining using this compound in Fluorescence Microscopy Start Start: Cells on Coverslips Fix Fix Cells (e.g., 4% PFA) Start->Fix Wash1 Wash (3x PBS) Fix->Wash1 Permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100) Wash1->Permeabilize Wash2 Wash (3x PBS) Permeabilize->Wash2 Add_YOYO3 Add this compound (0.1 - 1.0 µM) Wash2->Add_YOYO3 Incubate Incubate 15-30 min (Room Temperature, Dark) Add_YOYO3->Incubate Wash3 Wash (3x PBS) Incubate->Wash3 Mount Mount Coverslip Wash3->Mount Image Image with Fluorescence Microscope Mount->Image End End: Image Analysis Image->End

References

YoYo-3: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YoYo-3 is a high-affinity, cell-impermeant dimeric cyanine (B1664457) nucleic acid stain.[1] Its fluorescence is significantly enhanced upon binding to DNA, making it an exceptional tool for identifying dead or membrane-compromised cells.[1] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and a visualization of a typical cell viability workflow.

Core Spectral and Photophysical Properties

This compound exhibits distinct spectral characteristics upon intercalation with DNA. The dye is virtually non-fluorescent in solution and experiences a substantial increase in fluorescence quantum yield upon binding to nucleic acids.[2]

Data Presentation: Spectral Properties of this compound
PropertyValueNotes
Excitation Maximum (λex) 612 nmWhen bound to dsDNA[3]
Emission Maximum (λem) 631 nmWhen bound to dsDNA[3]
Molar Extinction Coefficient (ε) 167,000 cm⁻¹M⁻¹For the DNA-bound state
Fluorescence Quantum Yield (Φ) 0.15For the DNA-bound state
Cell Permeability ImpermeantDoes not cross the membrane of live cells

Experimental Protocols

This compound is a versatile stain for fluorescence microscopy and flow cytometry applications, primarily for assessing cell viability and late-stage apoptosis.

Detailed Methodology: Cell Viability Assay using Fluorescence Microscopy

This protocol outlines the steps for staining a cell culture with this compound to identify dead cells.

Materials:

  • This compound Iodide (typically supplied as a 1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cell culture medium appropriate for the cell line

  • Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~610 nm, emission filter ~630 nm)

  • Optional: A nuclear counterstain for all cells (e.g., Hoechst 33342) if differentiation of total and dead cell populations is required in a single field of view.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Reagent Preparation:

    • Prepare a fresh working solution of this compound in a buffered solution such as PBS or cell culture medium. A final concentration in the range of 0.1 to 1.0 µM is generally effective. The optimal concentration may need to be determined empirically for different cell types and experimental conditions.

    • To prepare a 1 µM working solution from a 1 mM stock, dilute the stock solution 1:1000 in the desired buffer. For example, add 1 µL of 1 mM this compound to 1 mL of PBS.

  • Staining:

    • Aspirate the cell culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate for 15-30 minutes at room temperature, protected from light. Incubation times may be adjusted based on the cell type.

  • Imaging:

    • After incubation, the cells can be imaged directly without a wash step. A wash step can be included if background fluorescence is high.

    • Acquire images using a fluorescence microscope equipped with filters appropriate for the far-red fluorescence of this compound. Dead cells, which have compromised plasma membranes, will exhibit bright nuclear and potentially cytoplasmic staining. Live cells will show minimal to no fluorescence.

Mandatory Visualizations

Cell Viability Assay Workflow

The following diagram illustrates the workflow for assessing cell viability using this compound.

CellViabilityWorkflow Cell Viability Assessment with this compound cluster_preparation Sample Preparation cluster_incubation Staining A Live and Dead Cell Population B Add this compound Staining Solution A->B C Incubate at Room Temperature (15-30 min, protected from light) B->C D Live Cell (Intact Membrane) E Dead Cell (Compromised Membrane) F This compound Excluded D->F G This compound Enters Cell and Binds to DNA E->G J No/Low Fluorescence F->J K Bright Far-Red Fluorescence G->K H Fluorescence Microscopy I Flow Cytometry J->H J->I K->H K->I

Cell Viability Workflow with this compound
Signaling Pathway Context: Apoptosis Detection

While this compound is not part of a signaling pathway, it is a valuable reporter for the late stages of apoptosis, a programmed cell death pathway. The following diagram illustrates a simplified apoptosis signaling cascade leading to membrane permeability, which is then detected by this compound.

ApoptosisSignaling Simplified Apoptosis Pathway and this compound Detection cluster_induction Apoptotic Stimuli cluster_cascade Caspase Cascade cluster_execution Execution Phase cluster_detection Detection A Intrinsic Pathway (e.g., DNA damage) C Initiator Caspases (e.g., Caspase-8, Caspase-9) A->C B Extrinsic Pathway (e.g., Fas ligand) B->C D Executioner Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates D->E F Loss of Plasma Membrane Integrity E->F G This compound Staining F->G H Fluorescent Signal G->H

References

Unlocking Cellular Secrets: A Technical Guide to YoYo-3 Fluorescence Enhancement Upon Nucleic Acid Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Photophysical Properties and Applications of a Key Fluorescent Probe

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fluorescence enhancement of the cyanine (B1664457) dye YoYo-3 upon binding to nucleic acids. Understanding the intricacies of this interaction is paramount for the accurate application of this compound in sensitive detection and quantification of DNA and RNA in a multitude of experimental settings.

This compound, a homodimer of oxazole (B20620) yellow, is a cell-impermeant fluorescent dye that exhibits a dramatic increase in fluorescence quantum yield upon intercalation into the nucleic acid double helix. This property makes it an invaluable tool for various applications, including flow cytometry, single-molecule imaging, and nucleic acid quantification. This document outlines the core principles of this compound's fluorescence enhancement, provides detailed experimental protocols for its characterization, and presents key quantitative data in a clear, comparative format.

The Mechanism of Fluorescence Enhancement: A Tale of Restricted Motion

The remarkable increase in this compound's fluorescence upon binding to DNA or RNA is primarily attributed to a process known as "conformational locking" or the restriction of intramolecular rotation. In its free state in aqueous solution, the two aromatic ring systems of the this compound molecule can rotate freely around the methine bridge. This rotational freedom provides a non-radiative decay pathway for the excited state, leading to very low intrinsic fluorescence.

Upon encountering a nucleic acid duplex, this compound inserts its planar chromophores between the base pairs in a process called bis-intercalation. This steric hindrance within the DNA double helix severely restricts the rotational freedom of the dye's components. Consequently, the non-radiative decay pathway is suppressed, forcing the excited molecule to release its energy primarily through the emission of photons, resulting in a significant enhancement of fluorescence.

Below is a diagram illustrating the logical relationship of this fluorescence enhancement mechanism.

Mechanism of this compound Fluorescence Enhancement Free_YoYo3 Free this compound in Solution Rotational_Freedom High Rotational Freedom of Aromatic Rings Free_YoYo3->Rotational_Freedom DNA_Binding Binding to Nucleic Acid Duplex (Bis-intercalation) Free_YoYo3->DNA_Binding Non_Radiative_Decay Dominant Non-Radiative Decay Pathway Rotational_Freedom->Non_Radiative_Decay Low_Fluorescence Negligible Fluorescence Non_Radiative_Decay->Low_Fluorescence Restricted_Rotation Restricted Rotational Freedom (Conformational Locking) DNA_Binding->Restricted_Rotation Suppressed_Decay Suppression of Non-Radiative Decay Restricted_Rotation->Suppressed_Decay High_Fluorescence Significant Fluorescence Enhancement Suppressed_Decay->High_Fluorescence Fluorescence Titration Experimental Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_YoYo3 Prepare this compound Stock Solution Setup Set up Fluorometer (λex=~612nm, λem=~631nm) Prep_YoYo3->Setup Prep_NA Prepare Nucleic Acid Stock Solution Titrate Add Aliquots of Nucleic Acid and Record Fluorescence (F) Prep_NA->Titrate Prep_Buffer Prepare Assay Buffer Initial_Reading Add this compound to Cuvette and Record Initial Fluorescence (F₀) Prep_Buffer->Initial_Reading Setup->Initial_Reading Initial_Reading->Titrate Equilibrate Allow for Equilibration After Each Addition Titrate->Equilibrate Correct_Dilution Correct for Dilution Titrate->Correct_Dilution Equilibrate->Titrate Plot_Data Plot ΔF (F - F₀) vs. [Nucleic Acid] Correct_Dilution->Plot_Data Fit_Curve Fit Data to a Binding Isotherm (e.g., one-site binding model) Plot_Data->Fit_Curve Determine_Kd Determine Kd from the Fit Fit_Curve->Determine_Kd

YoYo-3: A Technical Guide to its Permeability in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Finding: YoYo-3 is Impermeable to Live Cells with Intact Membranes

This compound is a high-affinity, far-red fluorescent nucleic acid stain that is fundamentally impermeable to live cells possessing intact plasma membranes. This characteristic makes it an invaluable tool for selectively identifying and quantifying dead or membrane-compromised cells within a population. Its utility is particularly pronounced in assays where distinguishing between viable and non-viable cells is critical, such as in cytotoxicity studies and the analysis of late-stage apoptosis.

Upon entering a cell with a compromised membrane, this compound intercalates into the DNA, leading to a significant enhancement of its fluorescence. This property allows for a clear and robust signal from dead cells, while live cells remain unstained and thus, non-fluorescent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, including its spectral properties and recommended working concentrations for various applications.

ParameterValueSource(s)
Excitation Maximum (DNA-bound) 612 nm[1]
Emission Maximum (DNA-bound) 631 nm[1]
Fluorescence Enhancement ~500-fold (for the related YoYo-1)[2]
Working Concentration (Long-Term Imaging) 200 - 300 nM[1]
Working Concentration (Flow Cytometry) Protocol-dependent, typically in the nM rangeN/A

Mechanism of Action: Bis-Intercalation

This compound is a dimeric cyanine (B1664457) dye, and its mechanism of staining involves the insertion of its two planar aromatic ring systems between the base pairs of double-stranded DNA. This mode of binding, known as bis-intercalation, is a high-affinity interaction that significantly stabilizes the DNA-dye complex. This interaction is also responsible for the dramatic increase in the dye's fluorescence quantum yield. The process can be conceptualized as a two-step mechanism involving an initial mono-intercalation event, where one of the dye's chromophores inserts into the DNA, followed by the second chromophore intercalating at a nearby site.

YoYo3_Mechanism cluster_unbound Cell Exterior cluster_bound Cell Interior (Compromised Membrane) YoYo3_free This compound DNA_unbound dsDNA YoYo3_free->DNA_unbound Enters cell with compromised membrane DNA_mono Mono-intercalated This compound-DNA Complex DNA_unbound->DNA_mono Mono-intercalation DNA_bis Bis-intercalated This compound-DNA Complex DNA_mono->DNA_bis Bis-intercalation Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Induce_Apoptosis Induce Apoptosis Harvest_Cells Harvest & Wash Cells Induce_Apoptosis->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_AnnexinV Add Annexin V Resuspend->Add_AnnexinV Incubate_AV Incubate 15 min Add_AnnexinV->Incubate_AV Add_YoYo3 Add this compound Incubate_AV->Add_YoYo3 Flow_Cytometry Analyze by Flow Cytometry Add_YoYo3->Flow_Cytometry Gating Gate Populations: - Live (AV-/YoYo-3-) - Early Apoptotic (AV+/YoYo-3-) - Late Apoptotic/Necrotic (AV+/YoYo-3+) Flow_Cytometry->Gating

References

An In-depth Technical Guide to the Basic Applications of YoYo-3 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YoYo-3 is a high-affinity, cell-impermeant, far-red fluorescent nucleic acid stain. As a member of the cyanine (B1664457) dye family, it functions as a bis-intercalator, inserting itself between the base pairs of double-stranded DNA (dsDNA). This binding mechanism leads to a dramatic increase in its fluorescence quantum yield, making it an exceptionally sensitive tool for detecting nucleic acids. This compound is virtually non-fluorescent in solution and only emits a bright far-red signal upon binding to DNA, providing a high signal-to-noise ratio.[1] Its cell impermeability makes it a valuable probe for distinguishing between live and dead cells, as it can only penetrate cells with compromised plasma membranes.

This technical guide provides an in-depth overview of the core applications of this compound in molecular biology, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in its effective implementation.

Core Properties and Mechanism of Action

This compound consists of two identical aromatic heterocyclic moieties linked by a flexible polymethine bridge. This structure allows both heterocyclic systems to intercalate into the DNA double helix. This bis-intercalation event rigidly holds the dye in place, restricting the intramolecular rotations that are the primary pathway for non-radiative decay of the excited state in the free dye. This restriction leads to a significant enhancement of fluorescence.[2]

The interaction of this compound with DNA can also induce conformational changes in the nucleic acid, such as elongation of the DNA molecule.[1] It is important to consider these potential effects when designing and interpreting experiments.

Quantitative Data

The photophysical properties of this compound upon binding to dsDNA are summarized in the table below. It is important to note that while specific data for this compound's fluorescence enhancement and quantum yield are not always explicitly reported, data from the closely related YoYo-1 dye provide a reliable estimate.

PropertyValueReference
Excitation Maximum (DNA-bound)~612 nm[3]
Emission Maximum (DNA-bound)~631 nm[3]
Fluorescence Enhancement (upon binding to dsDNA)>1000-fold (estimated from YoYo-1)
Quantum Yield (DNA-bound)Up to 0.5 (estimated from YoYo-1)
Molar Extinction Coefficient (DNA-bound)>50,000 cm⁻¹M⁻¹
Recommended Concentration for Apoptosis Assays200 - 300 nM

Key Applications and Experimental Protocols

The primary applications of this compound in molecular biology stem from its cell impermeability and high-affinity nucleic acid binding. These include:

  • Dead Cell Identification in Flow Cytometry and Fluorescence Microscopy: Distinguishing live and dead cells is crucial for accurate analysis of cell populations.

  • Nuclear Counterstaining in Fixed Cells: Visualizing the nucleus is a common requirement in immunofluorescence and other imaging techniques.

  • Single-Molecule DNA Imaging: The high brightness of this compound makes it suitable for visualizing individual DNA molecules.

Dead Cell Identification in Flow Cytometry

Principle: Live cells with intact plasma membranes exclude this compound. In contrast, dead or dying cells with compromised membranes allow the dye to enter and stain the nucleus, resulting in a bright far-red fluorescent signal that can be detected by a flow cytometer.

Experimental Protocol:

  • Cell Preparation:

    • Harvest cells (suspension or adherent) and wash them once with 1X Phosphate-Buffered Saline (PBS).

    • Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) or your preferred flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Prepare a fresh working solution of this compound in 1X Binding Buffer. A final concentration in the range of 100-500 nM is generally effective. It is recommended to titrate the dye to determine the optimal concentration for your cell type and experimental conditions.

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the dye (e.g., 633 nm or 640 nm).

    • Collect the fluorescence emission in the appropriate far-red channel (e.g., using a 660/20 nm bandpass filter).

    • Gate on the this compound positive population to identify and quantify dead cells.

Workflow for Dead Cell Identification by Flow Cytometry:

G A Harvest and Wash Cells B Resuspend in Binding Buffer (1x10^6 cells/mL) A->B C Add this compound (100-500 nM) B->C D Incubate 15-30 min (Room Temperature, Dark) C->D E Analyze by Flow Cytometry (Ex: ~612 nm, Em: ~631 nm) D->E F Gate on this compound Positive Cells (Dead Cells) E->F

Workflow for identifying dead cells using this compound in flow cytometry.
Nuclear Counterstaining in Fixed Cells for Fluorescence Microscopy

Principle: After fixation and permeabilization, this compound can readily enter cells and bind to the nuclear DNA, providing a clear visualization of the nucleus. Its far-red emission minimizes spectral overlap with commonly used green and red fluorophores.

Experimental Protocol:

  • Cell Preparation and Fixation:

    • Grow cells on coverslips or in imaging-compatible plates.

    • Wash cells with 1X PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in 1X PBS. A final concentration in the range of 100-500 nM is a good starting point.

    • Add the this compound working solution to the fixed and permeabilized cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a far-red filter set (e.g., Excitation: 620/60 nm, Emission: 670/50 nm).

Workflow for Nuclear Counterstaining in Fixed Cells:

G A Fix Cells (e.g., 4% PFA) B Permeabilize Cells (e.g., 0.1% Triton X-100) A->B C Add this compound (100-500 nM) B->C D Incubate 15-30 min (Room Temperature, Dark) C->D E Wash 3x with PBS D->E F Mount and Image E->F

Workflow for nuclear counterstaining with this compound in fixed cells.
Single-Molecule DNA Imaging

Principle: The significant fluorescence enhancement of this compound upon binding to DNA allows for the visualization of individual DNA molecules. This is particularly useful for studying DNA conformation, DNA-protein interactions, and for applications in nano-fluidics.

Experimental Protocol (General Guideline):

  • DNA Preparation:

    • Prepare a dilute solution of the DNA of interest in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Staining:

    • Add this compound to the DNA solution at a specific dye-to-base-pair ratio. This ratio needs to be optimized for the specific application to avoid oversaturation and potential DNA precipitation. A common starting point is a ratio of 1 dye molecule per 100 base pairs.

    • Incubate the mixture for at least 30 minutes at room temperature to ensure complete staining.

  • Surface Immobilization (for microscopy):

    • The stained DNA is often stretched and immobilized on a passivated glass surface for imaging. This can be achieved through various methods, including molecular combing or flow-stretching in a microfluidic device.

  • Imaging:

    • Visualize the immobilized DNA molecules using a highly sensitive fluorescence microscope, such as a Total Internal Reflection Fluorescence (TIRF) microscope.

    • Use a laser line appropriate for this compound excitation (~612 nm) and a sensitive detector (e.g., an EM-CCD camera).

Logical Relationship for Single-Molecule DNA Imaging:

G cluster_prep Sample Preparation cluster_imaging Imaging A Dilute DNA Solution B Add this compound (Optimize dye:bp ratio) A->B C Incubate B->C D Immobilize DNA on Surface C->D E Excite with Laser (~612 nm) D->E F Detect Fluorescence (TIRF Microscopy) E->F

Logical steps for preparing and imaging single DNA molecules with this compound.

Conclusion

This compound is a versatile and highly sensitive far-red fluorescent stain with fundamental applications in molecular biology. Its cell impermeability makes it an excellent choice for viability assays, while its strong fluorescence upon DNA binding allows for clear nuclear counterstaining and the visualization of single DNA molecules. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage the capabilities of this compound to obtain high-quality, reliable data in their experiments. As with any fluorescent probe, optimization of staining concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve the best results.

References

YOYO-3: An In-Depth Technical Guide to a High-Affinity Nuclear Counterstain for Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YOYO-3, a high-performance, far-red fluorescent nucleic acid stain, and its application as a nuclear counterstain in fixed-cell imaging and analysis. This document details the chemical and spectral properties of this compound, offers comparative data against other common nuclear stains, and provides detailed experimental protocols for its use in immunofluorescence and apoptosis assays.

Introduction to this compound

This compound is a member of the dimeric cyanine (B1664457) dye family, renowned for their high affinity for double-stranded DNA (dsDNA). As a cell-impermeant dye, this compound is particularly well-suited for staining the nuclei of fixed and permeabilized cells, or for identifying dead cells in a population. Its fluorescence is negligible in solution and experiences a dramatic enhancement of over 1000-fold upon binding to nucleic acids, resulting in an excellent signal-to-noise ratio.[1] The far-red emission of this compound makes it an ideal counterstain in multicolor imaging experiments, minimizing spectral overlap with commonly used green and red fluorophores.

Physicochemical and Spectroscopic Properties

This compound, chemically known as Oxazole Red Homodimer, possesses distinct characteristics that make it a valuable tool in cellular imaging. Upon intercalation with dsDNA, it exhibits a significant increase in fluorescence quantum yield.

Comparative Data of Nuclear Stains

To aid in the selection of an appropriate nuclear counterstain, the table below summarizes the key properties of this compound in comparison to the widely used nuclear stains, DAPI and Hoechst 33342.

PropertyThis compoundDAPI (4',6-diamidino-2-phenylindole)Hoechst 33342
Chemical Class Dimeric Cyanine DyeDiamidinophenylindoleBis-benzimidazole
Excitation Max (bound to dsDNA) 612 nm[2][3][4]359 nm[5]351 nm
Emission Max (bound to dsDNA) 631 nm457-461 nm461 nm
Fluorescence Color Far-RedBlueBlue
Quantum Yield (bound to dsDNA) High (exact value not specified in reviewed literature)0.62 - 0.92Data not readily available
Cell Permeability ImpermeantModerately permeant (requires higher concentrations for live cells)Permeant
Binding Preference dsDNAA-T rich regions of dsDNAA-T rich regions of dsDNA
Photostability High (characteristic of cyanine dyes)Subject to photobleaching and photoconversionSubject to phototoxicity and photobleaching in live cells

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound as a nuclear counterstain in immunofluorescence and for the detection of late-stage apoptosis.

Immunofluorescence Staining of Fixed Cells with this compound Counterstain

This protocol outlines the steps for performing immunofluorescence staining on adherent cells, followed by nuclear counterstaining with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween 20 in PBS (PBST)

  • Primary Antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • This compound Iodide (1 mM stock solution in DMSO)

  • Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture adherent cells on sterile coverslips in a multi-well plate to the desired confluency.

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • This compound Nuclear Counterstaining:

    • Prepare a fresh working solution of this compound in PBS at a final concentration of 200-300 nM (e.g., dilute the 1 mM stock solution 1:5000 to 1:3333).

    • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C in the dark until imaging.

Detection of Late-Stage Apoptosis using this compound

This compound can be used to identify cells in the late stages of apoptosis, as the compromised plasma membrane allows the dye to enter and stain the nuclear DNA. This protocol is adapted from a high-content screening assay for apoptosis.

Materials:

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound Iodide (1 mM stock solution in DMSO)

  • Annexin V-FITC (or other early apoptosis marker, optional)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well imaging plate at a density appropriate for your experimental setup.

  • Induction of Apoptosis:

    • Treat the cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

  • Staining:

    • Prepare a staining solution containing this compound at a final concentration of 200-300 nM in the cell culture medium.

    • If desired, co-stain with an early apoptosis marker like Annexin V-FITC according to the manufacturer's protocol.

    • Add the staining solution to the cells.

  • Image Acquisition:

    • Incubate the cells with the stain(s) for the desired time period. For kinetic assays, imaging can be performed at multiple time points.

    • Acquire images using a high-content imaging system or a fluorescence microscope equipped with the appropriate filter sets for this compound (and any other fluorophores used).

  • Image Analysis:

    • Quantify the number of this compound positive cells (late-apoptotic/necrotic) in each well.

    • If co-staining, differentiate between early apoptotic (Annexin V positive, this compound negative) and late apoptotic/necrotic (Annexin V positive, this compound positive) cell populations.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.

Immunofluorescence_Workflow start Start: Adherent Cells on Coverslip fixation Fixation (4% PFA, 15 min) start->fixation wash1 Wash (3x PBS) fixation->wash1 permeabilization Permeabilization (0.1% Triton X-100, 10 min) wash1->permeabilization wash2 Wash (3x PBS) permeabilization->wash2 blocking Blocking (1% BSA in PBST, 1 hr) wash2->blocking primary_ab Primary Antibody Incubation (1-2 hr RT or O/N 4°C) blocking->primary_ab wash3 Wash (3x PBST) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (1 hr RT, in dark) wash3->secondary_ab wash4 Wash (3x PBST, in dark) secondary_ab->wash4 yoyo3_stain This compound Counterstain (200-300 nM, 15-30 min) wash4->yoyo3_stain wash5 Wash (2x PBS) yoyo3_stain->wash5 mount Mount Coverslip wash5->mount image Image Acquisition mount->image

Caption: Immunofluorescence Staining Workflow with this compound.

Apoptosis_Detection_Workflow start Start: Seed Cells in Imaging Plate induce_apoptosis Induce Apoptosis (e.g., Staurosporine Treatment) start->induce_apoptosis staining Add Staining Solution (this compound ± Annexin V) induce_apoptosis->staining incubation Incubate staining->incubation image_acquisition Image Acquisition (Fluorescence Microscopy / HCS) incubation->image_acquisition analysis Image Analysis image_acquisition->analysis quantify_early Quantify Early Apoptosis (Annexin V+, this compound -) analysis->quantify_early quantify_late Quantify Late Apoptosis/Necrosis (this compound +) analysis->quantify_late end End: Apoptosis Quantification quantify_early->end quantify_late->end

Caption: Workflow for Apoptosis Detection using this compound.

Conclusion

This compound is a robust and versatile far-red nuclear counterstain for fixed-cell applications. Its high affinity for DNA, significant fluorescence enhancement upon binding, and spectral properties make it an excellent choice for multicolor imaging experiments, minimizing bleed-through from other common fluorophores. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their immunofluorescence and apoptosis studies, enabling clear and reliable visualization of nuclear morphology and cell viability. As with any fluorescent dye, optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.

References

Discovering the uses of YoYo-3 in apoptosis research

Author: BenchChem Technical Support Team. Date: December 2025

YoYo-3 in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a high-affinity, far-red fluorescent nucleic acid stain belonging to the cyanine (B1664457) dye family.[1] A critical feature of this compound is its impermeability to the intact plasma membranes of live, healthy cells.[2][3] This characteristic makes it an exceptional tool for identifying cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis. When this compound enters a cell with a compromised membrane, it intercalates with DNA, leading to a significant increase in its fluorescence quantum yield.[1][3] This property allows for the clear and sensitive detection of dead or dying cells in a mixed population, making it highly valuable in apoptosis research, cytotoxicity assays, and drug efficacy studies.

Mechanism of Action

The utility of this compound in apoptosis research hinges on a fundamental event in late-stage cell death: the loss of plasma membrane integrity.

  • Healthy Cells: In viable cells, the plasma membrane is intact and selectively permeable, effectively excluding this compound from entering the cell. Consequently, healthy cells exhibit minimal to no fluorescence when exposed to the dye.

  • Early Apoptotic Cells: During the initial phases of apoptosis, the plasma membrane remains largely intact. A key event is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the membrane. At this stage, cells will still exclude this compound.

  • Late Apoptotic & Necrotic Cells: As apoptosis progresses to its later stages, the cell membrane's integrity is compromised. This loss of integrity also occurs during necrosis. The now-permeable membrane allows this compound to enter the cell, where it binds to the nucleic acids in the nucleus and cytoplasm. This binding event causes a dramatic enhancement of this compound's fluorescence, generating a bright far-red signal that clearly marks the cell as dead or dying.

Quantitative Data & Spectral Properties

The specific spectral characteristics of this compound make it suitable for multiplexing with other common fluorophores in multicolor analysis, such as flow cytometry.

PropertyValueReference(s)
Excitation Maximum (DNA-bound) ~612 nm
Emission Maximum (DNA-bound) ~631 nm
Common Laser Line 640 nm
Common Emission Filter 660/20 nm
Color Far-Red
Cell Permeability Impermeant

Key Applications in Apoptosis Research

This compound is primarily used as a viability stain to distinguish between live and dead cells. Its most powerful application is in dual-staining assays, typically with Annexin V, to differentiate the stages of apoptosis.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). Annexin V conjugated to a fluorophore (like FITC or Alexa Fluor 488) is used to label early apoptotic cells where PS has flipped to the outer membrane leaflet.

  • Dual Staining Interpretation: By using Annexin V and this compound together, researchers can distinguish between different cell populations.

    • Live Cells: Annexin V Negative / this compound Negative

    • Early Apoptotic Cells: Annexin V Positive / this compound Negative

    • Late Apoptotic/Necrotic Cells: Annexin V Positive / this compound Positive

This multiparametric approach provides a more detailed snapshot of the cell death process within a sample.

Experimental Protocols

Apoptosis Analysis by Flow Cytometry (Annexin V & this compound Dual Staining)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest (suspension or adherent)

  • Apoptosis-inducing agent (e.g., staurosporine, camptothecin)

  • 1X Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control population.

  • Cell Harvesting:

    • Suspension Cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS, then detach them using a gentle cell dissociation agent like Trypsin-EDTA. Combine the detached cells with the collected supernatant. Pellet the combined cell suspension.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add the fluorochrome-conjugated Annexin V to the cell suspension (typically 5 µL per 100 µL of cells, but follow manufacturer's instructions).

    • Add this compound to a final concentration of 200-300 nM. For example, add 0.2-0.3 µL of a 1 µM working solution to 1 mL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells by flow cytometry immediately (within 1 hour). Excite this compound with a red laser (e.g., 640 nm) and collect emission in the appropriate channel (e.g., ~660 nm).

Apoptosis Visualization by Fluorescence Microscopy

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Apoptosis-inducing agent

  • 1X Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • This compound stock solution

  • Fluorescence microscope with appropriate filters

Procedure:

  • Induce Apoptosis: Treat cells with the desired agent directly in the culture vessel.

  • Washing: Gently wash the cells twice with 1X Annexin V Binding Buffer.

  • Staining: Prepare a staining solution in 1X Annexin V Binding Buffer containing Annexin V (per manufacturer's recommendation) and this compound (e.g., 200-300 nM).

  • Incubation: Add the staining solution to the cells and incubate for 15 minutes at room temperature, protected from light.

  • Imaging: Image the cells directly without washing.

    • Live cells will show no significant staining.

    • Early apoptotic cells will show membrane staining from Annexin V (e.g., green fluorescence).

    • Late apoptotic/necrotic cells will show both membrane staining from Annexin V and strong nuclear/cytoplasmic staining from this compound (e.g., green and far-red fluorescence).

Visualizations and Pathways

Apoptosis Signaling Leading to Membrane Permeability

Apoptosis proceeds through distinct signaling cascades that culminate in cellular dismantling. The loss of membrane integrity, which allows this compound to enter, is a terminal event orchestrated by executioner caspases.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Membrane_Blebbing Membrane Blebbing & Chromatin Condensation Substrate_Cleavage->Membrane_Blebbing Membrane_Integrity_Loss Loss of Plasma Membrane Integrity Membrane_Blebbing->Membrane_Integrity_Loss YoYo3_Entry This compound Entry & DNA Binding Membrane_Integrity_Loss->YoYo3_Entry allows Fluorescence Far-Red Fluorescence YoYo3_Entry->Fluorescence results in

Late-stage apoptosis pathway leading to this compound entry.
Experimental Workflow for Flow Cytometry

The following diagram outlines the standard workflow for preparing and analyzing cells using a dual-staining apoptosis assay with Annexin V and this compound.

Experimental_Workflow Start Start: Cell Culture Induce Induce Apoptosis (Treatment vs. Control) Start->Induce Harvest Harvest & Wash Cells (e.g., Centrifugation) Induce->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Dual Stain: + Annexin V + this compound Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze End End: Data Interpretation Analyze->End

Flow cytometry workflow for Annexin V / this compound assay.
Data Interpretation Logic

The combination of Annexin V and this compound allows for the categorization of cells into distinct populations, providing a clear picture of the apoptotic process.

Data_Interpretation cluster_0 Cell_Population Cell Population Staining Annexin V Staining This compound Staining Result Cell Status Staining:annexin->p1 Negative Staining:yoyo->p1 Negative Staining:annexin->p2 Positive Staining:yoyo->p2 Negative Staining:annexin->p3 Positive Staining:yoyo->p3 Positive p1->Result Live p2->Result Early Apoptotic p3->Result Late Apoptotic / Necrotic

Logic for interpreting dual-staining results.

References

An In-depth Technical Guide to the Preliminary Investigation of YOYO-3 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of YOYO-3, a high-affinity, cell-impermeant cyanine (B1664457) dye, for the assessment of cell viability. This compound is a valuable tool for distinguishing dead or membrane-compromised cells from the live cell population in a sample. Its utility spans various applications, including fluorescence microscopy, flow cytometry, and real-time, long-term cell health monitoring.

Core Principles of this compound in Viability Assays

This compound operates on the fundamental principle of selective plasma membrane permeability. In healthy, viable cells, the intact cell membrane acts as a barrier, preventing the dye from entering the cytoplasm.[1] However, in late-stage apoptotic, necrotic, or otherwise membrane-compromised cells, this integrity is lost.[2] this compound can then pass freely into the cell, where it acts as a bis-intercalating agent, binding with high affinity to double-stranded DNA and RNA.[3] In its unbound state, this compound is essentially non-fluorescent, but upon binding to nucleic acids, it exhibits a dramatic increase in fluorescence quantum yield, emitting a bright, far-red signal.[4][5] This fluorescence enhancement of over a thousand-fold makes it an exceptionally sensitive indicator of cell death.

Mechanism of Action

Caption: Principle of this compound selective staining in live vs. dead cells.

Data Presentation

Quantitative data for this compound is summarized below, providing key spectral properties and example experimental parameters derived from literature.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Reference(s)
Excitation Maximum (with DNA)612
Emission Maximum (with DNA)631
Recommended Excitation Laser640 nm
Recommended Emission Filter660/20 nm bandpass

Table 2: Example Experimental Parameters for this compound in Apoptosis Assays

This data is based on studies using Mouse Embryonic Fibroblasts (MEFs) to monitor apoptosis over time.

ParameterValueTreatment ContextReference(s)
Cell TypeMouse Embryonic Fibroblasts (MEFs)N/A
This compound Working Concentration200 - 300 nMUsed for kinetic analysis of apoptosis
Apoptosis Inducing AgentsCycloheximide (CHX, 50 µg/ml), Staurosporine (STS, 1 µM)To induce cell death and validate this compound staining
Incubation / Monitoring PeriodUp to 24 hoursFor real-time, long-duration imaging
Comparison DyeDRAQ7 (300-600 nM)This compound stained more cells and at lower concentrations

Apoptosis Pathway Leading to Membrane Permeabilization

This compound staining is a terminal event in many cell death pathways. In apoptosis, a cascade of events leads to the eventual loss of membrane integrity. The diagram below illustrates a simplified view of the intrinsic and extrinsic apoptosis pathways converging on the activation of executioner caspases, which are responsible for dismantling the cell and ultimately compromising the plasma membrane.

// Nodes extrinsic_stimuli [label="Extrinsic Stimuli\n(e.g., TNF-α, FasL)", fillcolor="#FBBC05"]; intrinsic_stimuli [label="Intrinsic Stimuli\n(e.g., DNA Damage, Stress)", fillcolor="#FBBC05"]; death_receptor [label="Death Receptors", fillcolor="#FFFFFF"]; caspase8 [label="Initiator\nCaspase-8 Activation", fillcolor="#FFFFFF"]; bcl2 [label="Bcl-2 Family\n(Bax/Bak Activation)", fillcolor="#FFFFFF"]; momp [label="Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)", fillcolor="#FFFFFF"]; cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#FFFFFF"]; apoptosome [label="Apoptosome Formation", fillcolor="#FFFFFF"]; caspase9 [label="Initiator\nCaspase-9 Activation", fillcolor="#FFFFFF"]; caspase37 [label="Executioner\nCaspase-3/7 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dismantling [label="Cleavage of\nCellular Substrates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; membrane_loss [label="Loss of Plasma\nMembrane Integrity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; yoyo3_staining [label="this compound Influx\n& Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges extrinsic_stimuli -> death_receptor; death_receptor -> caspase8; intrinsic_stimuli -> bcl2; bcl2 -> momp; momp -> cytochrome_c; cytochrome_c -> apoptosome; apoptosome -> caspase9; caspase8 -> caspase37 [label="Direct Activation"]; caspase9 -> caspase37 [label="Activation"]; caspase37 -> dismantling; dismantling -> membrane_loss; membrane_loss -> yoyo3_staining; } caption { label = "Simplified apoptosis pathways leading to this compound staining."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

Caption: Simplified apoptosis pathways leading to this compound staining.

Experimental Protocols

The following are detailed methodologies for using this compound in common cell viability applications. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: Live/Dead Cell Discrimination by Fluorescence Microscopy

This protocol is designed for real-time or endpoint analysis of cell viability in cultured cells.

  • Cell Preparation :

    • Seed cells on a suitable imaging plate or dish (e.g., glass-bottom 96-well plate) and culture under standard conditions until they reach the desired confluency.

    • Treat cells with the experimental compound(s) for the desired duration. Include appropriate positive (e.g., treated with a known cytotoxic agent) and negative (vehicle only) controls.

  • Staining Solution Preparation :

    • This compound is typically supplied as a 1 mM solution in DMSO.

    • Prepare a working stock solution by diluting the 1 mM stock in a buffered saline solution (e.g., PBS) or directly in a complete culture medium.

    • Prepare a final staining solution by diluting the working stock to a final concentration of 100-300 nM in a complete culture medium. A preliminary concentration optimization experiment is recommended.

  • Staining Procedure :

    • Carefully remove the existing culture medium from the cells.

    • Add the this compound staining solution to each well. For live-cell imaging, this can be done directly without a wash step.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging :

    • Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: ~620 nm, Emission: ~645 nm).

    • Live cells will show little to no fluorescence, while the nuclei of dead cells will fluoresce brightly.

    • Optionally, co-stain with a live-cell marker like Calcein-AM to visualize the entire cell population.

Protocol 2: Viability Assessment by Flow Cytometry

This protocol allows for the quantification of viable and non-viable cells within a population.

  • Cell Preparation :

    • Harvest cells (both adherent and suspension) and prepare a single-cell suspension. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

    • Wash the cells once by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1-2 mL of cold, protein-free PBS.

    • Count the cells and adjust the concentration to 1-5 x 10⁶ cells/mL in cold PBS.

  • Staining Procedure :

    • Add this compound stock solution to the cell suspension to achieve a final concentration of 100-300 nM. Vortex gently to mix.

    • Incubate the cells for 15 minutes on ice, protected from light. Do not wash the cells after adding the dye, as it must remain in the buffer during acquisition.

  • Flow Cytometry Analysis :

    • Analyze the samples on a flow cytometer equipped with a laser capable of exciting the dye (e.g., 633 nm or 640 nm).

    • Collect the fluorescence emission in the appropriate far-red channel (e.g., ~660 nm).

    • Use unstained cells as a negative control to set the gates.

    • The live cell population will exhibit low fluorescence (this compound negative), while the dead cell population will show a high fluorescence signal (this compound positive).

Experimental Workflow

The logical flow for a typical cell viability experiment using this compound is outlined below.

// Nodes start [label="Start: Prepare Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Apply Experimental Treatment\n(e.g., Drug Compound)"]; controls [label="Include Positive & Negative\nControls"]; incubation [label="Incubate for\nDesired Time Period"]; staining [label="Add this compound Staining Solution"]; incubation2 [label="Incubate (15-30 min)\nProtected from Light"]; acquisition [label="Data Acquisition", shape=Mdiamond, fillcolor="#FBBC05"]; microscopy [label="Fluorescence Microscopy"]; flow [label="Flow Cytometry"]; analysis [label="Data Analysis", shape=Mdiamond, fillcolor="#FBBC05"]; quant_image [label="Image Analysis:\nCount Live vs. Dead Cells"]; quant_flow [label="Gating & Quantification:\n% this compound Positive Cells"]; end [label="End: Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> controls [style=dotted]; treatment -> incubation; incubation -> staining; staining -> incubation2; incubation2 -> acquisition; acquisition -> microscopy; acquisition -> flow; microscopy -> quant_image; flow -> quant_flow; quant_image -> analysis; quant_flow -> analysis; analysis -> end; } caption { label = "General experimental workflow for a this compound cell viability assay."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

Caption: General experimental workflow for a this compound cell viability assay.

References

Methodological & Application

YoYo-3 in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YoYo-3 is a high-affinity, cell-impermeant cyanine (B1664457) dye that exhibits a strong fluorescence enhancement upon binding to double-stranded DNA.[1][2] This property makes it an excellent tool for identifying cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.[3] Being cell-impermeant, this compound is excluded from live cells with intact membranes. In dead or dying cells where membrane integrity is lost, the dye can enter, intercalate into the nuclear DNA, and emit a bright, far-red fluorescence. Its far-red spectral properties minimize interference from autofluorescence common in biological samples. This document provides detailed protocols for the use of this compound in fluorescence microscopy for dead cell identification and as a nuclear counterstain in fixed cells.

Data Presentation

For optimal experimental design and data analysis, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (with DNA)612 nm[2]
Emission Maximum (with DNA)631 nm[2]
Molar Extinction Coefficient (ε)Value not explicitly found in search results
Quantum Yield (QY)Value not explicitly found in search results
Molecular Weight~1323 g/mol
Common Laser Line633 nm (HeNe) or 640 nm (diode)
Common Emission Filter660/20 nm bandpass

Experimental Protocols

Protocol 1: Dead Cell Staining in a Mixed Population of Live and Dead Cells

This protocol outlines the steps for identifying dead cells in a culture of both live and dead cells using this compound.

Materials:

  • This compound Iodide solution (typically 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Cell culture medium

  • Live/dead cell control populations (e.g., heat-killed or ethanol-treated cells)

  • Fluorescence microscope with appropriate filters

Methodology:

  • Cell Preparation:

    • Culture cells under desired experimental conditions.

    • For adherent cells, grow on coverslips or in imaging-compatible plates. For suspension cells, they can be stained directly in tubes.

  • Staining Solution Preparation:

    • Prepare a fresh working solution of this compound in a physiologically compatible buffer (e.g., PBS or cell culture medium).

    • A starting concentration of 200-500 nM is recommended. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Staining:

    • For adherent cells, remove the culture medium and gently wash once with PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

    • For suspension cells, add the this compound working solution directly to the cell suspension and incubate.

  • Imaging:

    • After incubation, cells can be imaged directly without a wash step. A wash step may reduce background fluorescence if necessary.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (e.g., excitation around 620 nm and emission around 650 nm).

    • Dead cells will exhibit bright nuclear fluorescence, while live cells will show minimal to no fluorescence.

Protocol 2: Nuclear Counterstaining in Fixed and Permeabilized Cells

This protocol describes the use of this compound as a nuclear counterstain in fixed and permeabilized cells, often in conjunction with immunofluorescence staining of other cellular targets.

Materials:

  • This compound Iodide solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Methodology:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

    • This step is crucial for allowing this compound to access the nucleus.

    • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Immunofluorescence Staining:

    • Proceed with blocking and primary/secondary antibody incubations for your target of interest according to standard immunofluorescence protocols.

  • This compound Counterstaining:

    • Prepare a working solution of this compound in PBS. A starting concentration of 100-300 nM is recommended.

    • Incubate the permeabilized cells with the this compound solution for 5-15 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a far-red filter set. The nuclei of all cells should be stained with this compound.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows described.

Dead_Cell_Staining_Workflow Workflow for Dead Cell Staining with this compound cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging start Start with live/dead cell population culture Culture cells on coverslip or in suspension start->culture prep_stain Prepare this compound working solution (200-500 nM) stain_cells Incubate cells for 15-30 min culture->stain_cells prep_stain->stain_cells image Image with fluorescence microscope (far-red channel) stain_cells->image analyze Analyze: Dead cells fluoresce brightly image->analyze

Caption: Workflow for identifying dead cells using this compound.

Nuclear_Counterstaining_Workflow Workflow for this compound Nuclear Counterstaining in Fixed Cells cluster_fixperm Fixation & Permeabilization cluster_stain Staining cluster_image Imaging start Start with cultured cells fix Fix with 4% PFA start->fix perm Permeabilize with Triton X-100 fix->perm if_stain (Optional) Immunofluorescence Staining perm->if_stain prep_yoyo Prepare this compound working solution (100-300 nM) if_stain->prep_yoyo stain_yoyo Incubate for 5-15 min prep_yoyo->stain_yoyo mount Mount coverslip stain_yoyo->mount image Image with fluorescence microscope mount->image analyze Analyze: All nuclei are counterstained image->analyze

Caption: Workflow for using this compound as a nuclear counterstain.

Signaling Pathway and Logical Relationships

This compound's mechanism of action is based on a straightforward logical relationship concerning cell membrane integrity.

YoYo3_Mechanism Mechanism of this compound Staining cluster_cell_state Cell State cluster_membrane Membrane Integrity cluster_staining This compound Staining cluster_result Fluorescence live_cell Live Cell intact_membrane Intact Plasma Membrane live_cell->intact_membrane dead_cell Dead/Late Apoptotic Cell compromised_membrane Compromised Plasma Membrane dead_cell->compromised_membrane yoyo_excluded This compound Excluded intact_membrane->yoyo_excluded yoyo_enters This compound Enters Cell compromised_membrane->yoyo_enters no_fluorescence No/Low Fluorescence yoyo_excluded->no_fluorescence dna_binding This compound Binds to DNA yoyo_enters->dna_binding bright_fluorescence Bright Far-Red Fluorescence dna_binding->bright_fluorescence

Caption: Logical flow of this compound staining based on cell viability.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing YOYO-3 iodide, a high-affinity, far-red fluorescent nucleic acid stain, for the analysis of mammalian cells. This compound is a cell-impermeant dye that is highly fluorescent upon binding to double-stranded DNA, making it an excellent marker for identifying dead or fixed cells with compromised plasma membranes.

Core Principles

This compound iodide is a dimeric cyanine (B1664457) dye that is virtually non-fluorescent in solution and exhibits a dramatic increase in fluorescence quantum yield upon intercalation into the DNA double helix. Due to its positive charge and large size, this compound cannot cross the intact membranes of live cells. Therefore, it selectively stains the nuclei of dead cells, where the membrane integrity is compromised, or cells that have been fixed and permeabilized. Its far-red emission spectrum minimizes interference from cellular autofluorescence.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in mammalian cell staining applications.

ParameterValueApplicationCell TypeCitation
Excitation Maximum (DNA-bound) 612 nmMicroscopy, Flow CytometryN/A[1]
Emission Maximum (DNA-bound) 631 nmMicroscopy, Flow CytometryN/A[1]
Recommended Concentration (Live-Cell Imaging - Apoptosis) 200 - 300 nMFluorescence MicroscopyMouse Embryonic Fibroblasts (MEFs)[2]
Recommended Starting Concentration (Fixed-Cell Microscopy) 0.5 - 1.0 µMFluorescence MicroscopyGeneral Mammalian Cells[3]
Recommended Concentration Range (Fixed-Cell Microscopy) 100 nM - 5 µMFluorescence MicroscopyGeneral Mammalian Cells[3]
Recommended Starting Concentration (Flow Cytometry) 0.5 µMFlow CytometryGeneral Mammalian Cells
Incubation Time (Live-Cell Imaging) Up to 24 hoursFluorescence MicroscopyMouse Embryonic Fibroblasts (MEFs)
Incubation Time (Fixed-Cell Microscopy) 15 - 30 minutesFluorescence MicroscopyGeneral Mammalian Cells
Incubation Time (Flow Cytometry) 15 - 30 minutesFlow CytometryGeneral Mammalian Cells
Cytotoxicity Reported as non-toxic for prolonged incubationLive-Cell ImagingMouse Embryonic Fibroblasts (MEFs)

Experimental Protocols

Protocol 1: Staining of Dead Cells in a Live Mammalian Cell Culture for Fluorescence Microscopy

This protocol is designed for identifying dead cells within a live cell population.

Materials:

  • This compound Iodide (1 mM stock solution in DMSO)

  • Live mammalian cells cultured in a suitable vessel (e.g., chambered coverglass, 96-well plate)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5® filter set)

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution in complete cell culture medium to the desired final concentration. A starting concentration of 200-300 nM is recommended for detecting apoptotic cells.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light. For time-lapse imaging of apoptosis, cells can be incubated for extended periods (e.g., up to 24 hours).

  • Imaging: Image the cells directly in the staining solution using a fluorescence microscope. Live cells will show little to no fluorescence, while the nuclei of dead or membrane-compromised cells will fluoresce brightly in the far-red channel.

Protocol 2: Nuclear Counterstaining of Fixed and Permeabilized Mammalian Cells for Fluorescence Microscopy

This protocol is suitable for nuclear counterstaining in immunofluorescence (IF) or other fixed-cell imaging applications.

Materials:

  • This compound Iodide (1 mM stock solution in DMSO)

  • Mammalian cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • RNase A solution (100 µg/mL in PBS, optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) RNase Treatment: To ensure specific staining of DNA and reduce background from RNA, incubate the cells with RNase A solution for 30-60 minutes at 37°C. Wash three times with PBS.

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution in PBS to a final concentration of 0.5-1.0 µM. Optimization may be required within the 100 nM to 5 µM range.

  • Cell Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the stained nuclei using a fluorescence microscope.

Protocol 3: Discrimination of Dead Cells by Flow Cytometry

This protocol allows for the quantification of dead cells in a cell suspension.

Materials:

  • This compound Iodide (1 mM stock solution in DMSO)

  • Single-cell suspension of mammalian cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution in Flow Cytometry Staining Buffer to a final concentration of 0.5 µM. Optimization may be necessary depending on the cell type.

  • Cell Staining: Add the this compound staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes on ice or at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer without washing. Live cells will exhibit low fluorescence, while dead cells will show a strong far-red fluorescent signal.

Visualizations

Experimental Workflow for this compound Staining of Fixed Mammalian Cells

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging start Start with Cultured Mammalian Cells fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100) wash1->perm wash2 Wash (PBS) perm->wash2 stain Incubate with This compound Solution (0.5 - 1.0 µM) wash2->stain wash3 Wash (PBS) stain->wash3 mount Mount Coverslip wash3->mount image Fluorescence Microscopy (Far-Red Channel) mount->image end Data Analysis image->end

Caption: Workflow for fixed-cell staining with this compound.

Logical Relationship of this compound Staining Principle

G cluster_cell_state Cellular State cluster_membrane Plasma Membrane cluster_dye This compound Dye cluster_result Fluorescence Signal live_cell Live Cell intact_membrane Intact Membrane live_cell->intact_membrane dead_cell Dead/Fixed Cell compromised_membrane Compromised Membrane dead_cell->compromised_membrane dye_outside This compound (Extracellular) intact_membrane->dye_outside dye_inside This compound (Intracellular) compromised_membrane->dye_inside no_signal No/Low Fluorescence dye_outside->no_signal strong_signal Strong Far-Red Fluorescence dye_inside->strong_signal

References

How to use YoYo-3 for identifying dead cells in a mixed population

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YoYo-3 is a high-affinity, carbocyanine dimer nucleic acid stain that serves as a robust tool for identifying dead cells within a mixed population.[1][2][3][4] This cell-impermeant dye is virtually non-fluorescent in solution but exhibits a dramatic increase in fluorescence intensity upon binding to DNA.[2] Its far-red fluorescence makes it particularly suitable for multiplexing experiments with other common fluorophores.

Principle of Action

The core principle behind this compound's utility as a dead cell indicator lies in the integrity of the plasma membrane. Healthy, viable cells possess an intact cell membrane that effectively excludes the this compound dye. In contrast, dead or late-stage apoptotic cells have compromised membrane integrity, allowing the dye to enter, intercalate with double-stranded DNA, and emit a bright fluorescent signal. This differential staining allows for clear discrimination between live and dead cell populations.

Applications

This compound is a versatile dye compatible with a range of applications, including:

  • Flow Cytometry: Quantitatively determine the percentage of dead cells in a suspension.

  • Fluorescence Microscopy: Visualize and identify dead cells in adherent or suspension cultures.

  • High-Content Screening: Automated analysis of cell viability in multi-well plates.

  • Long-Term Viability Monitoring: Due to its low toxicity to live cells, this compound can be used for continuous monitoring of cell health over extended periods.

Spectral Properties

This compound has an excitation maximum at approximately 612 nm and an emission maximum at around 631 nm when bound to DNA. This allows for excitation with a red laser (e.g., 633 nm or 640 nm) and detection with a standard far-red emission filter (e.g., 660/20 nm bandpass).

Data Summary

ParameterValueReference
Excitation Maximum (with DNA) 612 nm
Emission Maximum (with DNA) 631 nm
Molecular Weight 1322.72 g/mol
Solvent Dimethyl sulfoxide (B87167) (DMSO)
Storage -20°C, protected from light
Typical Working Concentration 200 - 300 nM

Experimental Protocols

Protocol 1: Dead Cell Staining for Fluorescence Microscopy

Materials:

  • This compound (1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Cell culture medium

  • Adherent or suspension cells

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare this compound Staining Solution: Dilute the 1 mM this compound stock solution in PBS or cell culture medium to a final working concentration of 200-300 nM. For example, to prepare 1 mL of 250 nM staining solution, add 0.25 µL of 1 mM this compound to 1 mL of buffer.

  • Cell Preparation:

    • Adherent Cells: Grow cells on coverslips or in imaging-compatible plates. Wash the cells once with PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in PBS.

  • Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing (Optional): For clearer imaging, you can wash the cells once with PBS to remove excess dye.

  • Imaging: Mount the coverslip on a slide or image the plate directly using a fluorescence microscope. Use a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set). Dead cells will exhibit bright nuclear fluorescence.

Protocol 2: Dead Cell Staining for Flow Cytometry

Materials:

  • This compound (1 mM in DMSO)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Suspension cells or trypsinized adherent cells

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Prepare Cell Suspension: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in flow cytometry buffer.

  • Prepare this compound Staining Solution: Dilute the 1 mM this compound stock solution in flow cytometry buffer to a final working concentration of 200-300 nM.

  • Staining: Add the this compound staining solution to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer. Collect fluorescence data in the far-red channel (e.g., using a 660/20 nm bandpass filter).

  • Gating: Gate on the cell population based on forward and side scatter. The this compound positive population represents the dead cells.

Visualizations

Dead_Cell_Staining_Principle cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Plasma Membrane NoFluorescence DeadCell Compromised Plasma Membrane Nucleus Nucleus (DNA) DeadCell->Nucleus Binds DNA YoYo3 This compound Dye YoYo3->LiveCell Excluded YoYo3->DeadCell Enters Cell Fluorescence Bright Fluorescence Nucleus->Fluorescence

Caption: Principle of dead cell identification using this compound.

YoYo3_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cluster_output Output start Start with Mixed Cell Population prep_stain Prepare this compound Staining Solution stain_cells Add Staining Solution to Cells start->stain_cells prep_stain->stain_cells incubate Incubate (15-30 min) Protected from Light stain_cells->incubate wash Wash Cells (Optional) incubate->wash acquire Acquire Data wash->acquire analyze Analyze Data (Gating/Imaging) acquire->analyze live_cells Live Cells (this compound Negative) analyze->live_cells dead_cells Dead Cells (this compound Positive) analyze->dead_cells

Caption: Experimental workflow for this compound dead cell staining.

References

Protocol for YoYo-3 Staining in Conjunction with Annexin V for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[1][2][3] When conjugated to a fluorophore such as FITC, Annexin V provides a sensitive method for detecting early apoptotic events by flow cytometry or fluorescence microscopy.[2]

To distinguish between different stages of cell death, it is common to use a viability dye in conjunction with Annexin V. YoYo-3 is a cell-impermeant nucleic acid stain that emits a bright far-red fluorescence upon binding to DNA. In viable cells with intact plasma membranes, this compound is excluded. However, in late apoptotic or necrotic cells with compromised membrane integrity, this compound can enter the cell and stain the nucleus.

This application note provides a detailed protocol for the dual staining of cells with Annexin V-FITC and this compound to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. This combination allows for a robust and quantitative assessment of apoptosis in a cell population, which is invaluable for researchers in various fields, including cancer biology, immunology, and drug development.

Principle of the Assay

The combined use of Annexin V-FITC and this compound allows for the discrimination of three distinct cell populations:

  • Viable cells: These cells maintain plasma membrane integrity and asymmetry, thus excluding both Annexin V-FITC and this compound (Annexin V-/YoYo-3-).

  • Early apoptotic cells: In the initial stages of apoptosis, PS is exposed on the outer cell surface, allowing the binding of Annexin V-FITC. However, the plasma membrane remains intact, preventing the entry of this compound (Annexin V+/YoYo-3-).

  • Late apoptotic/necrotic cells: In the later stages of apoptosis or in necrosis, the plasma membrane becomes permeable. This allows Annexin V-FITC to bind to the externalized PS and this compound to enter and stain the cellular DNA (Annexin V+/YoYo-3+).

Data Presentation

The following table summarizes the expected results from a typical apoptosis assay using Annexin V-FITC and this compound staining on Jurkat cells treated with an apoptosis-inducing agent (e.g., staurosporine).

Cell PopulationAnnexin V-FITC StainingThis compound StainingPercentage of Cells (Untreated Control)Percentage of Cells (Apoptosis-Induced)
ViableNegativeNegative>95%20-40%
Early ApoptoticPositiveNegative<2%30-50%
Late Apoptotic/NecroticPositivePositive<3%20-40%

Experimental Protocols

Reagents and Materials
  • Annexin V-FITC

  • This compound Iodide (1 mM solution in DMSO)

  • 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Deionized water

  • Cell line of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Flow cytometer tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer with appropriate lasers and filters

Preparation of Reagents
  • 1X Annexin V Binding Buffer: Prepare a 1X working solution by diluting the 10X stock 1:10 with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water.

  • This compound Working Solution: Prepare a 1 µM working solution of this compound by diluting the 1 mM stock solution 1:1000 in 1X Annexin V Binding Buffer. Note: The optimal concentration of this compound may need to be determined empirically for different cell types and experimental conditions, but a final concentration of 200-300 nM has been shown to be effective.

Staining Protocol for Suspension Cells (e.g., Jurkat)
  • Induce apoptosis in your target cells using the desired method. For a positive control, treat Jurkat cells with 1 µM staurosporine (B1682477) for 4 hours. Include an untreated cell population as a negative control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS. After each wash, pellet the cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometer tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Add 1 µL of the 1 µM this compound working solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis
  • For the analysis of Annexin V-FITC and this compound stained cells, a flow cytometer with a blue laser (488 nm) and a red laser (e.g., 633 nm or 640 nm) is recommended.

  • Set up a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

  • Detect Annexin V-FITC fluorescence using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).

  • Detect this compound fluorescence using a red laser (e.g., 640 nm) for excitation and a corresponding emission filter (e.g., 660/20 nm).

  • Use unstained, Annexin V-FITC only, and this compound only stained cells to set up appropriate compensation and gates.

  • Create a dot plot of Annexin V-FITC fluorescence versus this compound fluorescence to distinguish the viable, early apoptotic, and late apoptotic/necrotic cell populations.

Mandatory Visualization

Apoptosis_Detection_Pathway Principle of Apoptosis Detection with Annexin V and this compound cluster_0 Cell States cluster_1 Staining Outcome viable Viable Cell Plasma Membrane: Intact Phosphatidylserine (PS): Internal early_apoptotic Early Apoptotic Cell Plasma Membrane: Intact PS: Externalized viable->early_apoptotic Apoptotic Stimulus annexinV_negative Annexin V-FITC: Negative This compound: Negative viable->annexinV_negative late_apoptotic Late Apoptotic/Necrotic Cell Plasma Membrane: Permeable PS: Externalized early_apoptotic->late_apoptotic Progression annexinV_positive Annexin V-FITC: Positive This compound: Negative early_apoptotic->annexinV_positive annexinV_YoYo3_positive Annexin V-FITC: Positive This compound: Positive late_apoptotic->annexinV_YoYo3_positive

Caption: Cellular states during apoptosis and corresponding staining patterns.

Experimental_Workflow Experimental Workflow for Annexin V and this compound Staining induce_apoptosis 1. Induce Apoptosis harvest_cells 2. Harvest and Wash Cells induce_apoptosis->harvest_cells resuspend 3. Resuspend in 1X Binding Buffer harvest_cells->resuspend stain 4. Add Annexin V-FITC and this compound resuspend->stain incubate 5. Incubate for 15 min at RT (dark) stain->incubate add_buffer 6. Add 1X Binding Buffer incubate->add_buffer analyze 7. Analyze by Flow Cytometry add_buffer->analyze

Caption: Step-by-step experimental workflow for dual staining.

References

Application Notes and Protocols for YoYo-3 in Multi-Color Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YoYo-3 iodide in multi-color fluorescence imaging experiments. This compound is a high-affinity, cell-impermeant cyanine (B1664457) dye that intercalates with nucleic acids. It exhibits a dramatic fluorescence enhancement upon binding to DNA and is an excellent tool for identifying and visualizing the nuclei of dead or fixed cells with far-red fluorescence.

Properties of this compound Iodide

This compound is essentially non-fluorescent in aqueous solution and becomes intensely fluorescent upon binding to DNA, making it a high-contrast stain for nucleic acids. Its far-red emission is advantageous for multicolor imaging, as it minimizes spectral overlap with commonly used blue, green, and yellow/orange fluorophores.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound iodide when bound to double-stranded DNA (dsDNA) are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) 612 nm[1]
Emission Maximum (λem) 631 nm[1]
Molar Extinction Coefficient (ε) 167,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.15[3]
Cell Permeability Impermeant to live cells[1]
Binding Target Nucleic Acids (DNA and RNA)
Photostability and Signal-to-Noise Ratio

Experimental Applications and Protocols

This compound is a versatile tool for a range of applications in fluorescence microscopy and flow cytometry. Its primary use is as a nuclear counterstain for fixed and permeabilized cells or as a viability dye to identify dead cells in a population.

Workflow for Fixed-Cell Imaging with this compound Counterstain

The following diagram illustrates a general workflow for immunofluorescence staining with this compound as a nuclear counterstain.

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging prep1 Seed cells on coverslips prep2 Cell treatment (optional) prep1->prep2 fix Fixation (e.g., 4% PFA) prep2->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., BSA or serum) perm->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody Incubation (with fluorophore) p_ab->s_ab yoyo This compound Staining s_ab->yoyo mount Mount coverslip yoyo->mount image Image Acquisition mount->image

Workflow for Immunofluorescence with this compound.
Protocol for Multicolor Immunofluorescence with this compound Counterstain

This protocol provides a general guideline for staining fixed and permeabilized cells with a primary and secondary antibody, followed by nuclear counterstaining with this compound.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum from the host species of the secondary antibody in PBS

  • Primary antibody diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody diluted in blocking buffer (e.g., Alexa Fluor™ 488-conjugated)

  • This compound Iodide (1 mM stock solution in DMSO)

  • Nuclease-free water

  • Anti-fade mounting medium

Procedure:

  • Cell Seeding and Fixation:

    • Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

    • After experimental treatment, wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • This compound Staining:

    • Prepare a fresh working solution of this compound in PBS. A final concentration of 50-200 nM is a good starting point. For example, to make a 100 nM working solution, dilute the 1 mM stock solution 1:10,000 in PBS.

    • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophores and this compound. For this compound, a filter set with an excitation around 610-630 nm and emission detection around 640-680 nm is suitable. When imaging with a green fluorophore like Alexa Fluor™ 488 (λex/λem ~495/519 nm), ensure that the filter sets have minimal spectral overlap to prevent bleed-through.

Apoptosis Detection using this compound and Annexin V

This compound can be used in conjunction with Annexin V to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V, conjugated to a green or blue fluorophore, binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. This compound will stain the nuclei of cells with compromised membrane integrity (late apoptotic and necrotic cells).

Logical Flow for Apoptosis Analysis

The following diagram illustrates the logical flow for differentiating cell populations in an apoptosis assay using Annexin V and this compound.

G start Cell Population annexin_v Annexin V Staining start->annexin_v yoyo_3 This compound Staining annexin_v->yoyo_3 Positive live Live Cells annexin_v->live Negative early_apop Early Apoptotic Cells yoyo_3->early_apop Negative late_apop Late Apoptotic/Necrotic Cells yoyo_3->late_apop Positive

Cell population analysis in apoptosis assay.
Protocol for Apoptosis Staining with Annexin V and this compound for Flow Cytometry

Materials:

  • Cell suspension

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Annexin V conjugated to a fluorophore (e.g., FITC or Alexa Fluor™ 488)

  • This compound Iodide (1 mM stock solution in DMSO)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell line using the desired method. Include appropriate positive and negative controls.

    • Harvest the cells (including any floating cells) and wash them once with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of fluorophore-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Prepare a working solution of this compound in 1X Annexin-binding buffer. A final concentration of 50-100 nM is recommended.

    • Add the this compound working solution to the cell suspension.

    • Incubate for an additional 5-10 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate compensation controls for the fluorophores being used.

    • Live cells will be negative for both Annexin V and this compound.

    • Early apoptotic cells will be positive for Annexin V and negative for this compound.

    • Late apoptotic and necrotic cells will be positive for both Annexin V and this compound.

Concluding Remarks

This compound is a robust and sensitive far-red fluorescent stain for the detection of nucleic acids in fixed and dead cells. Its spectral properties make it an excellent choice for inclusion in multicolor imaging experiments, minimizing crosstalk with other common fluorophores. The protocols provided here serve as a starting point, and researchers are encouraged to optimize staining concentrations and incubation times for their specific cell types and experimental conditions.

References

Application Note: Multiplex Apoptosis Assay Using YoYo-3 and a Caspase-3/7 Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and disease. Its accurate detection and quantification are essential in various research fields, including cancer biology, immunology, and toxicology. This application note details a robust, multiplexed assay for monitoring apoptosis by simultaneously detecting two key events: the loss of plasma membrane integrity and the activation of executioner caspases. This is achieved using YoYo-3, a highly sensitive, cell-impermeant nucleic acid stain, in conjunction with a fluorogenic caspase-3/7 substrate. This combination allows for the differentiation of live, early-apoptotic, late-apoptotic, and necrotic cell populations.

This compound is a far-red fluorescent dye that is excluded by cells with intact plasma membranes.[1][2] Upon loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis, this compound enters the cell and intercalates with DNA, emitting a bright fluorescent signal.[1][2] Caspase-3 and -7 are key executioner caspases that are activated during the apoptotic cascade.[3] Fluorogenic caspase-3/7 substrates, such as those containing the DEVD peptide sequence, are cell-permeable and non-fluorescent until cleaved by active caspases, at which point they release a fluorescent reporter.

This dual-staining protocol provides a powerful tool for quantitative analysis of apoptosis via flow cytometry or fluorescence microscopy, enabling a more detailed understanding of cellular responses to various stimuli.

Signaling Pathways in Apoptosis

Apoptosis is primarily executed through two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the biochemical and morphological changes characteristic of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Figure 1: Simplified overview of the major apoptosis signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for the multiplex apoptosis assay.

G Cell Seeding Cell Seeding Induction of Apoptosis Induction of Apoptosis Cell Seeding->Induction of Apoptosis 24h Staining Staining Induction of Apoptosis->Staining Time course Incubation Incubation Staining->Incubation 15-30 min Data Acquisition Data Acquisition Incubation->Data Acquisition Flow Cytometry / Microscopy Data Analysis Data Analysis Data Acquisition->Data Analysis

Figure 2: General experimental workflow for the apoptosis assay.

Experimental Protocols

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • This compound Iodide (1 mM in DMSO)

  • Fluorogenic Caspase-3/7 Substrate (e.g., NucView® 488 Caspase-3 Substrate, 1 mM in DMSO)

  • 1X PBS, sterile

  • 1X Annexin V Binding Buffer

  • Flow cytometer or fluorescence microscope

Protocol for Suspension Cells (e.g., Jurkat):

  • Cell Seeding: Seed cells at a density of 2-5 x 10^5 cells/mL in complete culture medium and incubate overnight.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent (e.g., 1 µM Staurosporine) for a predetermined time course (e.g., 2, 4, 6 hours). Include an untreated control.

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of cold 1X PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add Dyes:

    • Add 1 µL of the fluorogenic caspase-3/7 substrate (final concentration ~10 µM).

    • Add 0.1 µL of this compound Iodide (final concentration ~1 µM).

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and image immediately.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates or chamber slides) and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with the apoptosis-inducing agent as described above.

  • Harvesting (for Flow Cytometry): Gently detach cells using a non-enzymatic cell dissociation buffer. Avoid using trypsin as it can damage cell surface proteins. Proceed with the staining protocol for suspension cells from step 3.

  • Staining (for Microscopy):

    • Carefully remove the culture medium.

    • Wash the cells once with 1X PBS.

    • Add 100 µL of a staining solution containing the fluorogenic caspase-3/7 substrate and this compound in 1X Annexin V Binding Buffer to each well/chamber.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Image the cells directly in the staining solution.

Data Presentation

The dual-staining approach allows for the clear distinction of four cell populations:

  • Live Cells: Negative for both the caspase marker and this compound.

  • Early Apoptotic Cells: Positive for the caspase marker and negative for this compound.

  • Late Apoptotic/Necrotic Cells: Positive for both the caspase marker and this compound.

  • Necrotic Cells (Primary): Negative for the caspase marker and positive for this compound (this population may be small in apoptosis-induced cultures).

The quantitative data obtained from flow cytometry can be summarized in a table for easy comparison across different treatment conditions and time points.

TreatmentTime (hours)% Live Cells (Caspase-/YoYo-3-)% Early Apoptotic (Caspase+/YoYo-3-)% Late Apoptotic/Necrotic (Caspase+/YoYo-3+)
Untreated Control495.2 ± 2.12.5 ± 0.82.3 ± 0.5
Staurosporine (1 µM)270.1 ± 3.525.4 ± 2.94.5 ± 1.2
Staurosporine (1 µM)435.6 ± 4.240.1 ± 3.724.3 ± 2.5
Staurosporine (1 µM)615.3 ± 2.828.5 ± 3.156.2 ± 4.8

Table 1: Representative quantitative data from a flow cytometry analysis of Jurkat cells treated with Staurosporine. Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The multiplex apoptosis assay using this compound and a fluorogenic caspase-3/7 substrate provides a sensitive and quantitative method for monitoring the progression of apoptosis. This approach allows for the simultaneous assessment of caspase activation and loss of plasma membrane integrity, offering a more comprehensive understanding of the apoptotic process. The detailed protocol and data presentation format provided in this application note serve as a valuable resource for researchers in various fields of biomedical science.

References

Troubleshooting & Optimization

How to reduce high background fluorescence with YoYo-3 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence during YoYo-3 staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a cell-impermeant, far-red fluorescent nucleic acid stain.[1] It is a carbocyanine dye that exhibits a strong fluorescence enhancement upon binding to DNA.[2] Its primary application is as a nuclear counterstain and a dead cell indicator in fluorescence microscopy and flow cytometry, as it can only enter cells with compromised plasma membranes.[1][3]

Q2: What are the excitation and emission maxima of this compound?

When bound to DNA, this compound has an excitation maximum of approximately 612 nm and an emission maximum of approximately 631 nm.[1]

Q3: What causes high background fluorescence with this compound staining?

High background fluorescence with this compound staining can be attributed to several factors:

  • Excessive Dye Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and high background.

  • Insufficient Washing: Inadequate washing after staining fails to remove all unbound dye, resulting in a fluorescent haze.

  • Non-Specific Binding: this compound, being a cationic dye, can electrostatically interact with negatively charged cellular components other than nucleic acids, leading to non-specific signals.

  • Cellular Autofluorescence: Some cell or tissue types naturally fluoresce, which can contribute to the overall background signal.

  • Suboptimal Staining Buffer: The composition of the buffer used for staining can influence non-specific binding.

Q4: Can this compound be used for long-term live-cell imaging?

While this compound is primarily a dead cell stain, it is considered non-toxic and can be used for long-term monitoring of cell viability in culture.

Troubleshooting Guide: High Background Fluorescence with this compound

This guide provides a systematic approach to diagnose and resolve high background fluorescence in your this compound staining experiments.

Problem: Diffuse background fluorescence obscuring specific signal.

High background can manifest as a general haze across the entire field of view or as non-specific staining of cellular components.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting High Background with this compound start High Background Observed optimize_conc Step 1: Optimize this compound Concentration start->optimize_conc check_conc Is background still high? optimize_conc->check_conc optimize_wash Step 2: Optimize Washing Protocol check_conc->optimize_wash Yes resolved Problem Resolved check_conc->resolved No check_wash Is background still high? optimize_wash->check_wash modify_buffer Step 3: Modify Staining Buffer check_wash->modify_buffer Yes check_wash->resolved No check_buffer Is background still high? modify_buffer->check_buffer autofluorescence Step 4: Assess Autofluorescence check_buffer->autofluorescence Yes check_buffer->resolved No check_auto Is autofluorescence the issue? autofluorescence->check_auto consider_alt Step 5: Consider Alternative Dyes check_auto->consider_alt Yes check_auto->resolved No, review all steps consider_alt->resolved

Troubleshooting workflow for high background this compound staining.
Detailed Troubleshooting Steps

Issue Potential Cause Recommended Solution
High Overall Background This compound concentration is too high. Perform a concentration titration to determine the optimal dye concentration. Start with a lower concentration and incrementally increase it.
Insufficient washing. Increase the number and/or duration of wash steps after staining to thoroughly remove unbound dye.
Non-specific Cellular Staining Electrostatic interactions. Modify the staining buffer to reduce non-specific binding.
Hydrophobic interactions. Add a non-ionic surfactant to the staining and wash buffers.
Persistent Background Cellular autofluorescence. Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a different fluorescent probe with a distinct emission spectrum.
Contaminated reagents. Use fresh, filtered buffers and staining solutions.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Prepare a dilution series of this compound: Dilute the this compound stock solution in your staining buffer (e.g., PBS) to achieve a range of concentrations. A good starting point for dead cell staining is 200-300 nM.

  • Stain cells: Incubate your fixed or dead cells with each this compound concentration for 15-30 minutes at room temperature, protected from light.

  • Wash: Wash the cells 2-3 times with PBS.

  • Image: Mount and image the cells using appropriate filter sets.

  • Analyze: Compare the signal-to-noise ratio for each concentration and select the concentration that provides bright nuclear staining with minimal background.

Quantitative Data: this compound Concentration Ranges
ApplicationRecommended Starting ConcentrationIncubation Time
Dead Cell Staining (in culture)200 - 500 nM15 - 30 minutes
Fixed Cell Staining100 - 300 nM15 - 30 minutes
Flow Cytometry50 - 200 nM10 - 20 minutes

Note: These are starting recommendations. Optimal concentrations may vary depending on the cell type and experimental conditions.

Protocol 2: Optimizing Washing Steps
  • Initial Wash: After this compound incubation, perform an initial brief rinse with PBS to remove the bulk of the unbound dye.

  • Serial Washes: Follow with 3-4 washes, 5-10 minutes each, with a wash buffer (e.g., PBS with 0.05% Tween-20) on a shaker for gentle agitation.

  • Final Rinse: Perform a final rinse with PBS before mounting.

Protocol 3: Modifying Staining and Wash Buffers

To reduce non-specific binding, consider the following buffer modifications:

Additive Purpose Recommended Concentration
Increased Salt Concentration (e.g., NaCl) Reduces electrostatic interactions.150 - 500 mM
Non-ionic Surfactant (e.g., Tween-20) Reduces hydrophobic interactions.0.05% - 0.1%
Bovine Serum Albumin (BSA) Acts as a blocking agent to prevent non-specific binding to surfaces.0.5 - 2 mg/ml

Signaling Pathways and Logical Relationships

The interaction of this compound with cellular components is primarily a physical process of binding to nucleic acids. There are no specific signaling pathways directly involved in the staining mechanism itself. The logical relationship for troubleshooting is outlined in the workflow diagram above.

This compound Staining Mechanism

StainingMechanism cluster_cell Cell cluster_live_cell Live Cell cluster_dead_cell Dead/Fixed Cell live_cell Intact Plasma Membrane dna_live DNA dead_cell Compromised Plasma Membrane yoyo_in This compound (intracellular) dna_dead DNA fluorescence Far-Red Fluorescence dna_dead->fluorescence yoyo_out This compound (extracellular) yoyo_out->live_cell Blocked yoyo_out->dead_cell Enters yoyo_in->dna_dead Intercalates

Mechanism of this compound staining in live versus dead/fixed cells.

Alternative Dyes

If high background persists after troubleshooting, consider using an alternative far-red dead cell stain.

Dye Excitation/Emission (nm) Key Features
TO-PRO-3 642/661High affinity for DNA, good nuclear specificity.
RedDot™2 666/690High specificity for the nucleus with minimal cytoplasmic staining.
NucSpot® Far-Red 650/675Specifically stains the nucleus in dead or fixed cells.

References

Troubleshooting weak or no YoYo-3 signal in dead cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting weak or no YoYo-3 signal in dead cells. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during dead cell staining experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-impermeant, far-red fluorescent nucleic acid stain.[1][2] It is a carbocyanine dimer dye that is virtually non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to DNA.[1] Because its membrane cannot be crossed by living cells, it selectively stains dead or membrane-compromised cells, making it a reliable indicator of cell viability.[1][2]

Q2: What are the excitation and emission wavelengths for this compound?

A2: When bound to DNA, this compound has an excitation maximum of approximately 612 nm and an emission maximum of approximately 631 nm.

Q3: Can this compound be used for both fluorescence microscopy and flow cytometry?

A3: Yes, this compound is suitable for detecting dead cells in both fluorescence microscopy and flow cytometry applications.

Q4: Is this compound toxic to cells?

A4: this compound is considered non-cytotoxic and can be used for long-term monitoring of cell viability in culture. One study found it to be a potent and non-toxic reporter of late-stage apoptosis suitable for kinetic analysis in high-content, long-duration analysis.

Q5: How should this compound be stored?

A5: this compound is typically supplied as a 1 mM solution in DMSO and should be stored at -20°C, protected from light. Proper storage is crucial to maintain the dye's stability and performance.

Troubleshooting Guide: Weak or No this compound Signal

This section provides a step-by-step guide to identify and resolve issues leading to weak or absent this compound staining in your dead cell population.

Initial Checks

Q: I am not seeing any this compound signal in my positive control (dead cells). What should I check first?

A: Before delving into complex troubleshooting, ensure the following basic parameters are correct:

  • Correct Filter Sets and Laser Lines: Verify that your microscope or flow cytometer is equipped with the appropriate filters and lasers for this compound's excitation and emission spectra (Ex/Em: ~612/631 nm).

  • Positive Control Viability: Confirm that you have a sufficient population of dead cells in your positive control. The method used to induce cell death should result in compromised cell membranes.

  • Dye Handling and Storage: Ensure the this compound dye has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Workflow: Initial Checks

Initial_Checks start Start: No/Weak this compound Signal check_filters Correct Filters/Lasers for this compound? (Ex: ~612nm, Em: ~631nm) start->check_filters check_positive_control Sufficient Dead Cells in Positive Control? check_filters->check_positive_control Yes adjust_instrument Adjust Instrument Settings check_filters->adjust_instrument No check_dye_storage Proper this compound Storage? (-20°C, protected from light) check_positive_control->check_dye_storage Yes induce_cell_death Optimize Cell Death Induction Protocol check_positive_control->induce_cell_death No new_dye_aliquot Use a Fresh Aliquot of this compound check_dye_storage->new_dye_aliquot No proceed Proceed to Staining Protocol Optimization check_dye_storage->proceed Yes adjust_instrument->check_positive_control induce_cell_death->check_dye_storage new_dye_aliquot->proceed

Caption: Initial troubleshooting steps for no or weak this compound signal.

Staining Protocol Optimization

Q: My initial checks are fine, but the this compound signal is still weak. How can I optimize my staining protocol?

A: Several factors in your staining protocol can affect the signal intensity. Consider the following optimizations:

  • This compound Concentration: The concentration of this compound is critical. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to background fluorescence. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and application.

  • Incubation Time and Temperature: Insufficient incubation time can lead to incomplete staining. The optimal incubation time can vary depending on the cell type and density. Longer incubation times may be necessary for some cells, but prolonged incubation at room temperature or 37°C can lead to changes in cell membrane permeability.

  • Staining Buffer Composition: The composition of the staining buffer can influence this compound's ability to bind to DNA. Isotonic buffers like Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) are generally recommended. Avoid buffers with high concentrations of proteins or other components that might interfere with the dye.

ParameterRecommended RangeNotes
This compound Concentration 200 nM - 1 µMTitration is highly recommended for optimal signal-to-noise ratio.
Incubation Time 15 - 60 minutesMay require optimization based on cell type and density.
Incubation Temperature Room Temperature (20-25°C)Staining on ice (4°C) can be performed but may require longer incubation.
Staining Buffer PBS or HBSSAvoid buffers containing serum or high protein concentrations during staining.

Troubleshooting Workflow: Staining Protocol Optimization

Staining_Optimization start Start: Weak Signal with Correct Initial Checks check_concentration Is this compound Concentration Optimal? (200 nM - 1 µM) start->check_concentration titrate_concentration Perform Concentration Titration check_concentration->titrate_concentration No check_incubation Is Incubation Time Sufficient? (15-60 min) check_concentration->check_incubation Yes titrate_concentration->check_incubation increase_incubation Increase Incubation Time check_incubation->increase_incubation No check_buffer Is Staining Buffer Appropriate? (e.g., PBS, HBSS) check_incubation->check_buffer Yes increase_incubation->check_buffer change_buffer Use Protein-Free Isotonic Buffer check_buffer->change_buffer No strong_signal Strong Signal Achieved check_buffer->strong_signal Yes change_buffer->strong_signal

Caption: Optimizing the this compound staining protocol.

Potential Interferences and Artifacts

Q: Could other components in my experiment be interfering with this compound staining?

A: Yes, several factors can lead to fluorescence quenching or artifacts:

  • Serum in Media: Serum contains nucleases that can degrade the DNA of dead cells, reducing the target for this compound and leading to a weaker signal. It is recommended to wash the cells and resuspend them in a serum-free buffer like PBS or HBSS before staining.

  • Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. To minimize photobleaching, reduce the exposure time and intensity of the excitation light. Using an anti-fade mounting medium can also help for fluorescence microscopy.

  • Fixation and Permeabilization: While this compound can stain fixed cells, the process of fixation and permeabilization can affect cell membrane integrity and nucleic acid accessibility. Some fixatives or detergents may interfere with staining. If you are staining fixed cells, ensure your protocol is compatible with this compound.

Experimental Protocols

Protocol 1: this compound Staining for Fluorescence Microscopy
  • Cell Preparation:

    • Culture cells to the desired density on coverslips or chamber slides.

    • Induce cell death in your positive control sample using a reliable method (e.g., treatment with staurosporine (B1682477) or heat shock).

    • Gently wash the cells twice with 1X PBS or HBSS to remove any residual media and serum.

  • Staining:

    • Prepare a working solution of this compound in 1X PBS or HBSS at the desired concentration (start with a titration from 200 nM to 1 µM).

    • Add the this compound staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging:

    • (Optional) Wash the cells once with 1X PBS or HBSS to reduce background fluorescence.

    • Mount the coverslip with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation: ~612 nm, Emission: ~631 nm).

Protocol 2: this compound Staining for Flow Cytometry
  • Cell Preparation:

    • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in 1X PBS or HBSS.

    • Prepare a positive control sample of dead cells and an unstained negative control.

  • Staining:

    • Add this compound to the cell suspension to the final desired concentration (perform a titration to determine the optimal concentration).

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis:

    • Analyze the cells on a flow cytometer equipped with a laser capable of exciting at or near 612 nm (e.g., a yellow-green or red laser).

    • Collect the fluorescence emission using a filter appropriate for ~631 nm.

    • Use the unstained and single-color positive controls to set the appropriate gates and compensation.

This compound Staining Mechanism

YoYo3_Mechanism cluster_live_cell Live Cell cluster_dead_cell Dead Cell live_cell Intact Cell Membrane yoyo_outside no_entry No Entry dead_cell Compromised Cell Membrane dna DNA fluorescence Fluorescence dna->fluorescence Emits yoyo_inside yoyo_inside->dna Binds yoyo_outside_main This compound (Non-fluorescent) yoyo_outside_main->yoyo_outside Cannot penetrate yoyo_outside_main->yoyo_inside Enters

Caption: Mechanism of this compound dead cell staining.

References

Technical Support Center: Preventing YoYo-3 Photobleaching in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate YoYo-3 photobleaching during your long-term imaging experiments, ensuring the acquisition of high-quality, reliable data.

Troubleshooting Guide: Common Issues and Solutions

Problem: My this compound signal is fading rapidly during my time-lapse experiment.

Potential CauseRecommended Solution
Excessive Illumination Intensity Reduce the laser power or excitation light intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light source if direct control is limited.
Prolonged Exposure Times Decrease the camera exposure time. While longer exposures can improve signal-to-noise, they also increase the total light dose delivered to the sample.
Frequent Image Acquisition Reduce the frequency of image acquisition to the minimum required to capture the dynamics of the biological process being studied.
Oxygen-Mediated Photodamage Incorporate an antifade reagent into your imaging medium to quench reactive oxygen species (ROS) that contribute to photobleaching.
Suboptimal Imaging Medium Use a specialized live-cell imaging solution that is optically clear and helps maintain cell health for extended periods.

Problem: My cells are showing signs of stress or death (e.g., blebbing, detachment) during long-term imaging with this compound.

Potential CauseRecommended Solution
Phototoxicity Reduce the overall light exposure by lowering the illumination intensity, decreasing exposure time, and reducing the frequency of acquisition. Phototoxicity is often linked to the same factors that cause photobleaching.
Inappropriate Dye Concentration Use the lowest effective concentration of this compound. While this compound is generally considered non-toxic, high concentrations of any intercalating dye can be cytotoxic. A typical starting concentration for live-cell imaging is in the low nanomolar range.
Unhealthy Cells Prior to Imaging Ensure that your cells are healthy and in the exponential growth phase before starting a long-term imaging experiment.
Inadequate Environmental Control Maintain optimal temperature, humidity, and CO2 levels throughout the experiment using a stage-top incubator or environmental chamber.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for long-term imaging?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain. It is a bis-intercalating cyanine (B1664457) dye that exhibits a strong fluorescence enhancement upon binding to DNA.[1] Because it does not cross the membranes of live cells, it is primarily used to identify dead or dying cells in a population. However, its non-toxic nature at low concentrations makes it suitable for long-term experiments where cell viability is monitored over time.[1][2]

Q2: What is photobleaching and why is it a problem for long-term imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[3] This process is induced by the light used to excite the fluorophore. In long-term imaging, repeated exposure to excitation light leads to a gradual decrease in the fluorescent signal, which can compromise the quantitative analysis of your data and limit the duration of your experiment.

Q3: How can I reduce photobleaching when imaging this compound?

Several strategies can be employed to minimize photobleaching:

  • Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure time that allows for adequate signal detection.

  • Reduce Exposure Frequency: Limit image acquisition to the essential time points needed to capture the biological process of interest.

  • Use Antifade Reagents: Incorporate antifade reagents into your imaging medium to reduce the generation of damaging reactive oxygen species.[4]

  • Choose Appropriate Imaging Systems: Microscopes with sensitive detectors (e.g., EMCCD or sCMOS cameras) and efficient light paths can help you acquire high-quality images with less excitation light.

Q4: What antifade reagents are compatible with live-cell imaging of this compound?

While many commercial antifade reagents are designed for fixed cells, there are options suitable for live-cell imaging. These reagents typically work by scavenging oxygen or reducing the formation of free radicals. Examples of commercially available live-cell compatible antifade reagents include ProLong™ Live Antifade Reagent. You can also prepare your own imaging medium containing antioxidants like Trolox or ascorbic acid, although their effectiveness can vary.

Q5: What is a good starting concentration for this compound in a long-term live-cell experiment?

For long-term monitoring of cell viability, a starting concentration in the range of 200-300 nM this compound is often used. It is recommended to perform a concentration titration to determine the lowest concentration that provides a sufficient signal for your specific cell type and imaging system.

Q6: How long should I incubate my cells with this compound before imaging?

For cell viability assays, you can add this compound to your cell culture medium and begin imaging shortly after. The dye will enter cells as their membrane integrity is compromised. For specific apoptosis assays, incubation times can range from a few hours to over 24 hours, depending on the experimental design.

Experimental Protocols

Protocol 1: Preparing a Live-Cell Imaging Medium with Antifade Reagent

This protocol describes how to prepare a basic live-cell imaging medium supplemented with an antioxidant to reduce photobleaching.

Materials:

  • HEPES-buffered imaging medium (e.g., FluoroBrite™ DMEM or Live Cell Imaging Solution)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Sterile, tissue culture-treated imaging dishes or plates

  • This compound iodide (1 mM in DMSO)

  • Cells of interest

Procedure:

  • Prepare a 10 mM Trolox stock solution: Dissolve Trolox in your chosen HEPES-buffered imaging medium. This stock solution can be stored at 4°C for short-term use.

  • Prepare the final imaging medium: On the day of the experiment, dilute the 10 mM Trolox stock solution into fresh, pre-warmed imaging medium to a final concentration of 500 µM.

  • Prepare this compound working solution: Dilute the 1 mM this compound stock solution in the prepared imaging medium to the desired final concentration (e.g., 200-300 nM).

  • Stain the cells: Replace the culture medium of your cells with the this compound-containing imaging medium.

  • Incubate: Incubate the cells for at least 15-30 minutes at 37°C and 5% CO2 before starting your imaging session.

  • Image: Proceed with your long-term imaging experiment, ensuring the use of optimized imaging parameters to further minimize photobleaching.

Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching

This protocol provides a general workflow for optimizing your microscope settings for long-term imaging of this compound.

Materials:

  • Cells stained with this compound prepared as in Protocol 1

  • Fluorescence microscope with environmental control

Procedure:

  • Find your region of interest (ROI): Use brightfield or DIC to locate the cells you wish to image. This minimizes unnecessary fluorescence excitation.

  • Set the initial excitation intensity: Start with the lowest possible laser power or illumination intensity setting.

  • Determine the optimal exposure time: Gradually increase the camera exposure time until you achieve a satisfactory signal-to-noise ratio. Avoid saturating the detector.

  • Adjust the gain: If the signal is still weak, you can increase the camera gain. Be aware that high gain can increase noise.

  • Set the time-lapse parameters: Determine the minimum frequency of image acquisition required to capture the dynamics of your experiment. For slow processes, acquiring an image every 15-30 minutes may be sufficient.

  • Use autofocus: If available, enable the autofocus feature on your microscope to maintain focus over the long term, which can be affected by thermal drift.

  • Monitor cell health: Periodically check the morphology of your cells in brightfield or DIC to ensure they are not showing signs of phototoxicity.

Data Presentation

Table 1: General Strategies to Mitigate Photobleaching and Their Relative Impact

StrategyPrimary MechanismRelative Impact on PhotostabilityConsiderations
Reduce Excitation Intensity Decreases the rate of fluorophore excitation and subsequent photochemical reactions.HighMay reduce signal-to-noise ratio.
Reduce Exposure Time Minimizes the total number of photons delivered to the sample per image.HighMay require a more sensitive detector.
Decrease Acquisition Frequency Reduces the cumulative light dose over the entire experiment.HighMay miss transient events if the interval is too long.
Use Antifade Reagents Scavenge reactive oxygen species that cause photochemical damage to the fluorophore.Medium to HighCompatibility with live cells must be confirmed.
Select Photostable Dyes Dyes with higher quantum yields and greater resistance to chemical degradation are inherently more photostable.HighThis compound is a cyanine dye, which generally has good photostability.
Optimize Imaging Medium An optically clear, pH-stable medium can reduce light scatter and maintain cell health, indirectly reducing phototoxicity.Low to MediumEssential for maintaining cell viability in long-term experiments.

Visualizations

photobleaching_workflow cluster_prep Experimental Preparation cluster_imaging Imaging Parameter Optimization cluster_acquisition Data Acquisition cluster_outcome Desired Outcome prep_cells Prepare Healthy Cells stain Stain with this compound (Optimal Concentration) prep_cells->stain antifade Add Antifade Reagent to Imaging Medium stain->antifade min_intensity Minimize Excitation Intensity antifade->min_intensity min_exposure Minimize Exposure Time min_intensity->min_exposure min_frequency Minimize Acquisition Frequency min_exposure->min_frequency long_term Perform Long-Term Imaging min_frequency->long_term monitor Monitor Cell Health (Brightfield/DIC) long_term->monitor reduced_bleaching Reduced Photobleaching monitor->reduced_bleaching high_quality High-Quality Data reduced_bleaching->high_quality

Caption: Workflow for minimizing this compound photobleaching.

photobleaching_factors cluster_light Light-Induced Factors cluster_chemical Chemical Environment photobleaching This compound Photobleaching intensity High Excitation Intensity intensity->photobleaching exposure Long Exposure Time exposure->photobleaching frequency High Acquisition Frequency frequency->photobleaching oxygen Presence of Reactive Oxygen Species oxygen->photobleaching no_antifade Absence of Antifade Reagents no_antifade->oxygen

Caption: Key factors contributing to this compound photobleaching.

References

YoYo-3 signal-to-noise ratio improvement strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experiments and improving the signal-to-noise ratio when using YOYO-3 Iodide.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound Iodide.

Issue 1: High Background Fluorescence

Q: My images have high background fluorescence, obscuring the signal from my cells. What can I do to reduce it?

A: High background is a common issue and can be addressed by optimizing several experimental parameters. Here are key strategies to reduce non-specific binding and background signal:

  • Optimize Dye Concentration: An excessive concentration of this compound Iodide is a primary cause of high background. It is crucial to perform a concentration titration to determine the lowest effective concentration that provides a sufficient signal.

  • Washing Steps: Inadequate washing after staining can leave unbound dye in the sample. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) to remove excess dye.[1]

  • Blocking: For immunofluorescence applications, non-specific binding can be reduced by using a blocking solution, such as Bovine Serum Albumin (BSA), before staining.[2][3]

  • Mounting Media: The choice of mounting medium can impact background fluorescence. Some antifade mounting media can also help to reduce background noise.[4] However, avoid mounting media containing DAPI, as it can contribute to background fluorescence.[4]

  • Cell Preparation: Prepare your fixed and permeabilized cells as per your standard protocol.

  • Serial Dilution: Prepare a series of this compound Iodide dilutions in your staining buffer (e.g., PBS) ranging from 10 nM to 1 µM.

  • Staining: Incubate separate sets of cells with each dye concentration for a fixed period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Washing: Wash all samples equally with PBS three times for 5 minutes each.

  • Imaging: Mount the slides with an appropriate antifade mounting medium and image using consistent acquisition settings.

  • Analysis: Evaluate the signal-to-noise ratio for each concentration to identify the optimal concentration that provides bright nuclear staining with minimal background.

Issue 2: Weak or No Signal

Q: I am observing a very weak or no fluorescent signal from my stained cells. What are the possible causes and solutions?

A: A weak signal can be frustrating. Here are several factors to investigate:

  • Dye Concentration: The concentration of this compound Iodide may be too low. If you have already optimized for low background, you may need to find a balance between signal intensity and background noise.

  • Cell Permeability: this compound Iodide is a cell-impermeant dye and requires that the cell membrane be compromised to enter and stain the nucleus. Ensure your fixation and permeabilization steps are effective. For live/dead assays, only dead or dying cells will be stained.

  • Photobleaching: this compound Iodide, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound Iodide (Excitation/Emission maxima: ~612/631 nm when bound to DNA).

StrategyDescription
Reduce Excitation Light Intensity Use the lowest possible laser power or lamp intensity that provides an adequate signal.
Minimize Exposure Time Use the shortest possible exposure time for image acquisition.
Use Antifade Reagents Mount your samples in a high-quality antifade mounting medium.
Image Acquisition Strategy Plan your imaging session to minimize the total time the sample is exposed to light.

Frequently Asked Questions (FAQs)

Q1: What is this compound Iodide and what is its primary application?

A1: this compound Iodide is a far-red fluorescent, cell-impermeant nucleic acid stain. It is a high-affinity carbocyanine dimer dye that exhibits a significant fluorescence enhancement upon binding to DNA. Its primary application is to stain the nuclei of dead or fixed cells, as it cannot cross the intact plasma membrane of live cells. This makes it a valuable tool for viability assays and as a nuclear counterstain in multicolor fluorescence microscopy and flow cytometry.

Q2: How does this compound Iodide compare to other common dead cell stains like Propidium Iodide (PI) and TO-PRO-3?

A2: this compound Iodide, PI, and TO-PRO-3 are all cell-impermeant nucleic acid stains used to identify dead cells. The choice of dye often depends on the specific experimental setup, particularly the available excitation sources and the other fluorophores being used.

FeatureThis compound IodidePropidium Iodide (PI)TO-PRO-3 Iodide
Excitation Max (nm) ~612~535~642
Emission Max (nm) ~631~617~661
Laser Line 594 nm, 633 nm488 nm, 561 nm633 nm
Fluorescence Color Far-RedRedFar-Red
Key Advantage High affinity and large fluorescence enhancement.Commonly available and compatible with 488 nm excitation.Specific nuclear staining with minimal cytoplasmic signal.

Q3: Can I use this compound Iodide for live-cell imaging?

A3: this compound Iodide is generally not suitable for staining live cells because it is membrane-impermeant. It is designed to enter cells with compromised membranes, which is a hallmark of cell death. Therefore, in a live-cell imaging experiment, only the dead or dying cells within the population will be stained.

Q4: What are the optimal storage conditions for this compound Iodide?

A4: this compound Iodide is typically supplied as a 1 mM solution in DMSO and should be stored at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided. For daily use, it is advisable to prepare small aliquots to minimize degradation.

Experimental Workflows and Signaling Pathways

Workflow for Dead Cell Staining using this compound Iodide in Fluorescence Microscopy

This workflow outlines the key steps for identifying dead cells in a population using this compound Iodide.

Dead_Cell_Staining_Workflow A Start: Prepare Cell Suspension B Induce Cell Death (Positive Control) A->B C Untreated Cells (Negative Control) A->C D Incubate with this compound Iodide B->D C->D E Wash to Remove Unbound Dye D->E F Mount on Microscope Slide E->F G Image Acquisition F->G H Analyze Signal-to-Noise Ratio G->H I End: Quantify Dead Cells H->I

Workflow for dead cell staining and analysis.
Logical Diagram for Troubleshooting High Background

This diagram illustrates a logical approach to troubleshooting high background fluorescence when using this compound Iodide.

High_Background_Troubleshooting Start High Background Observed A Check Dye Concentration Start->A B Perform Concentration Titration A->B If too high C Review Washing Protocol A->C If optimal B->C D Increase Wash Steps/Duration C->D If inadequate E Evaluate Blocking Step C->E If adequate D->E F Optimize Blocking Agent/Time E->F If suboptimal G Assess Mounting Medium E->G If optimal F->G H Test Alternative Mounting Media G->H If contributing to background End Background Reduced G->End If not contributing H->End

A logical approach to resolving high background.

References

Issues with YoYo-3 staining in specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YoYo-3 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with using this compound for dead cell identification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-impermeant, far-red fluorescent nucleic acid stain. It cannot cross the intact plasma membrane of live cells. In dead or dying cells with compromised membranes, this compound enters the cell and intercalates with double-stranded DNA, leading to a significant increase in its fluorescence emission. This property makes it an effective marker for identifying non-viable cells in a population.[1][2][3][4]

Q2: What are the excitation and emission maxima of this compound?

When bound to DNA, this compound has an excitation maximum of approximately 612 nm and an emission maximum of approximately 631 nm.[3] It is efficiently excited by laser lines such as 594 nm or 633 nm.

Q3: For which applications can I use this compound?

This compound is suitable for various applications to identify dead cells, including:

  • Fluorescence Microscopy: For visual identification and localization of dead cells in both adherent and suspension cultures.

  • Flow Cytometry: For quantifying the percentage of dead cells in a population.

  • High-Content Imaging and Analysis: For automated imaging and analysis of cell viability in multi-well plates.

Q4: Is this compound toxic to live cells?

This compound is considered non-toxic for long-term cell culture studies as it is cell-impermeant and does not affect the viability of healthy cells. One study found it to be a suitable, non-toxic viability dye for prolonged incubation.

Q5: How should I store the this compound stock solution?

This compound is typically supplied as a solution in DMSO. It should be stored at -20°C, protected from light and moisture.

Troubleshooting Guide

This section addresses common issues encountered during this compound staining and provides step-by-step solutions.

Issue 1: Weak or No this compound Signal in Dead Cells

Possible Causes & Solutions:

  • Incorrect Filter Sets/Laser Lines: Ensure that the excitation and emission settings on your microscope or flow cytometer are appropriate for this compound (Ex/Em: ~612/631 nm).

  • Insufficient Dye Concentration: The optimal concentration of this compound can vary between cell types and applications. Prepare a dilution series to determine the ideal concentration for your experiment. A starting concentration of 200-300 nM can be a good reference.

  • Short Incubation Time: While staining can be rapid, ensure sufficient incubation time for the dye to penetrate compromised cell membranes and bind to DNA. An incubation of 15-30 minutes is typically adequate.

  • Low Percentage of Dead Cells: If your positive control (e.g., heat-shocked or ethanol-treated cells) shows a strong signal, the issue might be a very low number of dead cells in your experimental sample.

Issue 2: High Background Fluorescence

Possible Causes & Solutions:

  • Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate the dye to the lowest concentration that provides a robust signal in dead cells.

  • Dye Aggregation: this compound, like other cyanine (B1664457) dyes, can form aggregates, which may appear as bright, non-cellular spots or contribute to diffuse background. To prevent this, vortex the diluted staining solution well before use and consider using a balanced salt solution instead of phosphate-buffered saline (PBS), as high phosphate (B84403) concentrations can sometimes promote aggregation of certain dyes.

  • Cell Debris: Debris from dead cells can contain nucleic acids that will be stained by this compound, contributing to background. Wash the cells gently to remove debris before imaging or analysis.

  • Autofluorescence: Some cell types, such as macrophages or primary neurons, exhibit high levels of natural autofluorescence. To mitigate this, use appropriate controls (unstained cells) to set the baseline fluorescence and consider using spectral unmixing if your imaging system supports it. Choosing a far-red dye like this compound already helps to minimize autofluorescence issues, which are more common in the blue and green channels.

Issue 3: Staining of Live Cells

Possible Causes & Solutions:

  • Compromised Live Cells: Certain experimental conditions or manipulations (e.g., prolonged incubation, harsh trypsinization) can transiently permeabilize the membranes of live cells, allowing this compound to enter. Handle cells gently and minimize the duration of harsh treatments.

  • Incorrect Gating in Flow Cytometry: Ensure that your gating strategy for flow cytometry correctly distinguishes between the dim signal of live cells and the bright signal of this compound-positive dead cells. Use unstained and single-stained controls to set your gates accurately.

Experimental Protocols

General Staining Protocol for Adherent Cells (for Microscopy)
  • Prepare Cells: Culture adherent cells on coverslips or in imaging-compatible plates.

  • Induce Cell Death (for Positive Control): Treat a sample of cells with an appropriate stimulus to induce cell death (e.g., 70% ethanol (B145695) for 10 minutes or heat shock at 56°C for 30 minutes).

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 200-500 nM) in a suitable buffer (e.g., HBSS or cell culture medium without phenol (B47542) red).

  • Stain Cells: Remove the culture medium and add the this compound staining solution to the cells.

  • Incubate: Incubate for 15-30 minutes at room temperature, protected from light.

  • Wash (Optional): For imaging, you can gently wash the cells once with buffer to reduce background, though this is not always necessary.

  • Image: Image the cells using appropriate filter sets for far-red fluorescence.

General Staining Protocol for Suspension Cells (for Flow Cytometry)
  • Prepare Cells: Harvest suspension cells and adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., flow cytometry staining buffer).

  • Induce Cell Death (for Positive Control): Prepare a positive control sample as described above.

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 200-500 nM) in the same buffer used for cell suspension.

  • Stain Cells: Add the diluted this compound to the cell suspension.

  • Incubate: Incubate for 15-30 minutes on ice or at room temperature, protected from light.

  • Analyze: Analyze the cells directly by flow cytometry without washing.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. The following table summarizes some reported values from the literature.

Cell TypeApplicationThis compound ConcentrationIncubation TimeReference
Mouse Embryonic Fibroblasts (MEFs)High-Content Imaging200-300 nM2-24 hours (for kinetic analysis)
Jurkat CellsCell Viability AssayNot Specified30 minutes

Note: It is highly recommended to perform a titration to determine the optimal staining parameters for your specific cell type and experimental setup.

Experimental Workflows & Signaling Pathways

Troubleshooting Workflow for this compound Staining

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound staining.

TroubleshootingWorkflow Start Start: Problem with this compound Staining Issue Identify the Issue Start->Issue WeakSignal Weak or No Signal Issue->WeakSignal Signal is low HighBg High Background Issue->HighBg Background is high LiveCellStaining Live Cell Staining Issue->LiveCellStaining Live cells are stained CheckFilters Check Filters/Lasers WeakSignal->CheckFilters TitrateDyeDown Decrease Dye Concentration HighBg->TitrateDyeDown HandleGently Handle Cells Gently LiveCellStaining->HandleGently TitrateDye Increase Dye Concentration CheckFilters->TitrateDye Correct IncreaseIncubation Increase Incubation Time TitrateDye->IncreaseIncubation CheckPositiveControl Check Positive Control IncreaseIncubation->CheckPositiveControl Optimize Optimize Protocol CheckPositiveControl->Optimize If positive control works CheckAggregation Check for Dye Aggregation (Vortex, Change Buffer) TitrateDyeDown->CheckAggregation WashCells Wash Cells to Remove Debris CheckAggregation->WashCells CheckAutofluorescence Assess Autofluorescence (Unstained Control) WashCells->CheckAutofluorescence CheckAutofluorescence->Optimize CheckGating Review Flow Cytometry Gating HandleGently->CheckGating CheckGating->Optimize

Caption: A troubleshooting workflow for common this compound staining issues.

Potential Interference of ATP with this compound Staining

This compound is a DNA intercalator. Its binding can be influenced by molecules that interact with DNA or the dye itself. One such molecule is Adenosine Triphosphate (ATP). Research has shown that ATP can interfere with the binding of YoYo-family dyes to DNA, potentially leading to an underestimation of stained DNA. This is particularly relevant in experiments involving ATP-dependent cellular processes.

ATP_Interference cluster_0 Standard Staining cluster_1 Potential Interference YoYo3 This compound DNA DNA in Dead Cell YoYo3->DNA Intercalation StainedDNA Fluorescent This compound/DNA Complex DNA->StainedDNA YoYo3_2 This compound DNA_2 DNA in Dead Cell YoYo3_2->DNA_2 Inhibited Intercalation ReducedStaining Reduced Fluorescence DNA_2->ReducedStaining ATP High [ATP] ATP->YoYo3_2 Interacts with Dye

Caption: Potential interference of ATP with this compound DNA intercalation.

References

How to resolve uneven YoYo-3 staining patterns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YoYo-3 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on resolving uneven staining patterns.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during this compound staining experiments in a question-and-answer format.

Q1: Why is my this compound staining pattern uneven or patchy?

Uneven or patchy staining is a common issue that can arise from several factors.[1] These include:

  • Dye Aggregation: this compound, like other cyanine (B1664457) dyes, can form aggregates, especially at high concentrations or in certain buffers. These aggregates can lead to punctate, non-uniform staining.

  • Inadequate Mixing: Insufficient mixing of the this compound staining solution with the cell suspension can result in an uneven distribution of the dye.[1]

  • Cell Clumping: Clumped or aggregated cells will not be uniformly exposed to the dye, leading to patchy staining.

  • Suboptimal Staining Conditions: Incorrect dye concentration, incubation time, or temperature can all contribute to poor staining quality.[1]

  • Presence of Dead Cell Debris: Debris from dead cells can bind to the dye and create fluorescent artifacts that are unevenly distributed.

Q2: How can I prevent this compound dye from aggregating?

To prevent the formation of this compound aggregates, consider the following:

  • Use the Recommended Diluent: Dilute the this compound stock solution in a high-quality, sterile buffer as recommended by the manufacturer. Phosphate-buffered saline (PBS) is commonly used.

  • Vortex Before Use: Briefly vortex the diluted staining solution before adding it to your cells to ensure it is well-mixed and to break up any small aggregates that may have formed.

  • Optimize Dye Concentration: Use the lowest concentration of this compound that provides a sufficient signal-to-noise ratio. Higher concentrations are more prone to aggregation. Titrating the dye to find the optimal concentration for your specific cell type and application is highly recommended.[2]

  • Consider Additives: In some cases, the addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to the staining buffer can help to reduce aggregation.[3]

Q3: My background fluorescence is very high. What can I do to reduce it?

High background fluorescence can obscure the specific signal from your stained cells. To reduce background:

  • Wash Steps: Include one or more wash steps after staining to remove any unbound dye. Use an appropriate buffer, such as PBS, for washing.

  • Optimize Dye Concentration: As with aggregation, using an excessively high concentration of this compound can lead to high background. Perform a titration to determine the optimal concentration.

  • Reduce Incubation Time: While a sufficient incubation time is necessary for staining, excessively long incubation can sometimes increase background fluorescence. Optimize the incubation time for your experiment.

  • Use a Blocking Step: For some applications, particularly in fixed and permeabilized cells, a blocking step with a reagent like bovine serum albumin (BSA) may help to reduce non-specific binding of the dye.

Q4: The fluorescence signal from my dead cells is weak.

If you are experiencing a weak signal, try the following troubleshooting steps:

  • Increase Dye Concentration: The concentration of this compound may be too low. A titration experiment will help you identify a concentration that provides a brighter signal without significantly increasing the background.

  • Increase Incubation Time: Ensure that you are incubating the cells with the dye for a sufficient amount of time to allow for optimal staining.

  • Check Cell Permeability: this compound is a cell-impermeant dye and will only stain cells with compromised plasma membranes. Ensure that the cells you expect to be dead have indeed lost membrane integrity. You can use a positive control of heat-killed or detergent-treated cells to verify your staining protocol.

  • Microscope/Flow Cytometer Settings: Ensure that the settings on your fluorescence microscope or flow cytometer (e.g., laser power, detector gain, exposure time) are optimized for detecting the far-red fluorescence of this compound.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and incubation times for this compound staining based on published data. It is important to note that the optimal conditions may vary depending on the cell type, experimental conditions, and application.

ParameterRecommended RangeApplicationReference
Concentration 200 - 300 nMApoptosis Detection (Microscopy)
Incubation Time 15 - 60 minutesGeneral Dead Cell Staining
Incubation Time Up to 24 hoursLong-term Apoptosis Assay

Experimental Protocols

Protocol 1: this compound Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining dead cells with this compound for analysis by fluorescence microscopy.

  • Cell Preparation:

    • Prepare a single-cell suspension of your experimental and control cells in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution).

    • Seed the cells onto a microscope slide or coverslip in a chamber slide and allow them to adhere if necessary.

  • Staining Solution Preparation:

    • Thaw the this compound stock solution at room temperature, protected from light.

    • Dilute the this compound stock solution in an appropriate buffer (e.g., PBS) to the desired final concentration (a starting concentration of 200-300 nM is recommended).

    • Vortex the diluted staining solution briefly before use.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional but Recommended):

    • Carefully aspirate the staining solution.

    • Gently wash the cells once or twice with fresh buffer (e.g., PBS).

  • Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for this compound (Excitation/Emission: ~612/631 nm).

Protocol 2: this compound Staining for Flow Cytometry

This protocol outlines the steps for staining dead cells with this compound for analysis by flow cytometry.

  • Cell Preparation:

    • Prepare a single-cell suspension of your experimental and control cells in a suitable buffer (e.g., PBS with 1-2% BSA).

    • Adjust the cell concentration to approximately 1 x 10^6 cells/mL.

  • Staining Solution Preparation:

    • Dilute the this compound stock solution in the same buffer used for cell suspension to the desired final concentration. A titration is recommended to determine the optimal concentration.

  • Staining:

    • Add the diluted this compound staining solution to the cell suspension.

    • Mix gently by vortexing or flicking the tube.

    • Incubate for 15-30 minutes on ice or at room temperature, protected from light.

  • Washing (Optional):

    • For some applications, a wash step may be included to reduce background. Centrifuge the cells, remove the supernatant, and resuspend in fresh buffer. However, for many dead cell stains, washing is not required.

  • Analysis:

    • Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for far-red fluorescence.

Visualizations

The following diagrams illustrate key workflows and concepts related to troubleshooting this compound staining.

Troubleshooting_YoYo3_Staining cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Uneven this compound Staining Pattern Cause1 Dye Aggregation Problem->Cause1 Cause2 Inadequate Mixing Problem->Cause2 Cause3 Cell Clumping Problem->Cause3 Cause4 Suboptimal Conditions Problem->Cause4 Solution1 Optimize Dye Concentration (Titration) Cause1->Solution1 Addresses Aggregation Solution2 Vortex Staining Solution Cause1->Solution2 Addresses Aggregation Cause2->Solution2 Ensures Homogeneity Solution3 Ensure Single-Cell Suspension Cause3->Solution3 Improves Uniformity Cause4->Solution1 Optimizes Protocol Solution4 Optimize Incubation Time & Temperature Cause4->Solution4 Optimizes Protocol Solution5 Add Wash Steps Cause4->Solution5 Optimizes Protocol

Caption: Troubleshooting workflow for uneven this compound staining.

Dead_Cell_Staining_Workflow Start Start: Prepare Single-Cell Suspension Prepare_Stain Prepare this compound Staining Solution (Dilute & Vortex) Start->Prepare_Stain Incubate Incubate Cells with this compound (Protect from Light) Prepare_Stain->Incubate Wash Wash Cells (Optional) to Remove Unbound Dye Incubate->Wash Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Wash->Analyze

Caption: General workflow for dead cell staining with this compound.

References

Technical Support Center: Mitigating Spectral Overlap with YoYo-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the far-red fluorescent nucleic acid stain, YoYo-3. Here, you will find detailed information and protocols to help you mitigate spectral overlap between this compound and other commonly used fluorophores in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a signal in my GFP/RFP channel, but I am only exciting my this compound stained sample. What is happening?

This phenomenon is likely due to spectral bleed-through, also known as crosstalk. Although you are using a laser specific for this compound, the broad emission spectrum of this compound can extend into the detection channels of other fluorophores, particularly those with emission spectra at shorter wavelengths.

Troubleshooting Steps:

  • Confirm Spectral Overlap: Use a spectral viewer tool to visualize the emission spectra of this compound and the other fluorophores in your panel (e.g., GFP, RFP). This will help you confirm the extent of the overlap.

  • Sequential Imaging (Microscopy): If you are using a confocal microscope, acquire images sequentially. Excite and capture the signal for each fluorophore independently. It is generally recommended to image the fluorophore with the longest emission wavelength first (in this case, this compound) and then move to shorter wavelengths.[1]

  • Optimize Filter Selection: Ensure you are using the most appropriate filter sets for your fluorophores. Narrow bandpass emission filters can help to minimize the detection of unwanted signals from other channels.[2]

  • Perform Compensation (Flow Cytometry): If you are using flow cytometry, you will need to perform fluorescence compensation to correct for the spectral overlap. This involves running single-stained controls for each fluorophore to calculate and subtract the bleed-through signal.

  • Consider Spectral Unmixing: For both microscopy and flow cytometry, spectral unmixing is a powerful technique that can computationally separate the signals from fluorophores with significant spectral overlap.[3][4][5]

Q2: How can I choose the best fluorophores to pair with this compound to minimize spectral overlap?

When selecting fluorophores to use with this compound, consider the following:

  • Spectral Separation: Choose fluorophores with emission maxima that are as far as possible from the emission maximum of this compound (631 nm). Fluorophores that emit in the blue or green regions of the spectrum, such as DAPI or GFP, will generally have less spectral overlap with this compound than those in the orange or red regions.

  • Narrow Emission Spectra: Some fluorophores have narrower emission profiles than others, which can reduce the likelihood of bleed-through.

  • Brightness: Be mindful of the relative brightness of the fluorophores. A very bright fluorophore can cause significant bleed-through into the channel of a dimmer fluorophore, even with some spectral separation.

Q3: What are some alternative nucleic acid stains to this compound that might have less spectral overlap with my fluorophore of interest?

If mitigating spectral overlap with this compound proves challenging, consider these alternatives:

  • TO-PRO-3: This is another far-red nucleic acid stain with a slightly longer emission maximum (661 nm), which might offer better separation from some red fluorophores.

  • DRAQ5™: This is a far-red cell-permeant DNA dye with an even longer emission wavelength (peak at ~697 nm), providing excellent separation from green and red fluorophores.

  • SYTOX™ Dyes: The SYTOX family offers a range of cell-impermeant nucleic acid stains with various spectral properties, allowing you to choose one that is spectrally well-separated from your other fluorophores.

Data Presentation: Fluorophore Spectral Properties

The following table summarizes the spectral properties of this compound and other commonly used fluorophores to help you assess potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compound (Qualitative)
This compound 612631-
GFP (eGFP) 488509Low
RFP (mCherry) 587610High
Cy5 650670Moderate to High

Note: The degree of spectral overlap can vary depending on the specific variant of the fluorophore and the filter sets used.

Experimental Protocols

Protocol 1: Spectral Unmixing in Fluorescence Microscopy

Spectral unmixing is a computational technique used to separate the emission signals of multiple fluorophores that have overlapping spectra. This is particularly useful when imaging this compound in combination with red or far-red fluorophores.

Methodology:

  • Acquire Reference Spectra:

    • Prepare single-stained control samples for each fluorophore in your experiment (including this compound and any other fluorophores).

    • Using your spectral confocal microscope, acquire a "lambda stack" for each single-stained sample. A lambda stack is a series of images taken at different emission wavelengths.

    • Ensure that the imaging parameters (laser power, detector gain, pinhole size, etc.) are identical for all reference spectra and for the final multi-color image.

  • Acquire Image of Multi-Stained Sample:

    • Image your experimental sample containing all the fluorophores using the same settings as for the reference spectra. This will generate a mixed-spectra lambda stack.

  • Perform Linear Unmixing:

    • Use the spectral unmixing software on your microscope or a separate image analysis program.

    • Load the reference spectra for each of your fluorophores.

    • Apply the linear unmixing algorithm to your mixed-spectra lambda stack. The software will use the reference spectra to calculate the contribution of each fluorophore to the signal in every pixel of your image.

    • The output will be a set of images, each showing the isolated signal from a single fluorophore.

Protocol 2: Fluorescence Compensation in Flow Cytometry

Compensation is a mathematical correction used in flow cytometry to remove the signal of a given fluorophore from detectors intended for other fluorophores.

Methodology:

  • Prepare Compensation Controls:

    • For each fluorophore in your panel (including this compound), prepare a single-stained control sample. These can be cells or compensation beads.

    • It is crucial that the positive and negative populations in your compensation controls have the same level of autofluorescence.

    • The fluorophore used for the compensation control must be the exact same one used in your experimental sample.

  • Set Up the Cytometer:

    • Run an unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize your cell population of interest.

    • Adjust the fluorescence detector voltages so that the negative population is on scale and the positive population for each single-stained control is also on scale and as bright as possible without being saturated.

  • Acquire Compensation Data:

    • Run each of your single-stained compensation controls and record the data.

    • The flow cytometry software will measure the amount of signal from each fluorophore that "spills over" into the other detectors.

  • Calculate and Apply the Compensation Matrix:

    • Most modern flow cytometry software has an automated compensation setup wizard. Follow the prompts to gate on your positive and negative populations for each control.

    • The software will then calculate a compensation matrix, which contains the values needed to correct for the spectral overlap.

    • Apply this compensation matrix to your multi-color experimental samples. The software will automatically subtract the spillover signal, providing you with compensated data that accurately reflects the fluorescence of each individual fluorophore.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Signal Detected q1 Is this a microscopy or flow cytometry experiment? start->q1 microscopy Microscopy q1->microscopy Microscopy flow Flow Cytometry q1->flow Flow Cytometry q2_micro Are you acquiring images sequentially? microscopy->q2_micro comp Perform Fluorescence Compensation flow->comp yes_seq Yes q2_micro->yes_seq no_seq No q2_micro->no_seq q3_micro Are you using appropriate bandpass filters? yes_seq->q3_micro seq_acq Switch to sequential acquisition. Image longest wavelength first. no_seq->seq_acq seq_acq->q3_micro yes_filter Yes q3_micro->yes_filter no_filter No q3_micro->no_filter unmix Consider Spectral Unmixing yes_filter->unmix opt_filter Optimize filter sets. Use narrow bandpass filters. no_filter->opt_filter opt_filter->unmix end_solved Problem Solved unmix->end_solved comp->end_solved

Caption: Troubleshooting workflow for spectral overlap.

Spectral_Unmixing_Workflow start Start: Prepare Samples single_stain Prepare Single-Stained Reference Samples start->single_stain multi_stain Prepare Multi-Stained Experimental Sample start->multi_stain acquire_ref Acquire Lambda Stack for each Reference Sample single_stain->acquire_ref acquire_exp Acquire Lambda Stack for Experimental Sample multi_stain->acquire_exp unmix_alg Apply Linear Unmixing Algorithm using Reference Spectra acquire_ref->unmix_alg acquire_exp->unmix_alg output Generate Unmixed Images (One per Fluorophore) unmix_alg->output end End: Analyze Separated Signals output->end

Caption: Experimental workflow for spectral unmixing.

References

Best practices for storing and handling YoYo-3 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for storing and handling YoYo-3 solutions to ensure optimal performance in your research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-impermeant, far-red fluorescent nucleic acid stain.[1][2][3] It is primarily used as a nuclear counterstain and an indicator of dead or membrane-compromised cells, as it only enters cells with damaged plasma membranes.[1][2] Upon binding to DNA, its fluorescence intensity increases significantly.

Q2: What are the spectral properties of this compound?

This compound has an excitation peak at approximately 612 nm and an emission peak at around 631 nm when bound to DNA.

Q3: How should I store my this compound solution?

This compound solutions, typically provided in DMSO, should be stored in a freezer at -5°C to -30°C and protected from light. The powdered form of this compound can be stored at -20°C for up to three years.

Q4: Is this compound toxic?

Yes, this compound iodide is considered hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Always handle this product with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and work in a well-ventilated area or under a fume hood.

Q5: What is the typical solvent for this compound?

This compound is commonly supplied as a 1 mM solution in dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Staining 1. Incorrect filter set for fluorescence microscopy. 2. Low concentration of the dye. 3. Insufficient incubation time. 4. The cells are viable and have intact membranes.1. Ensure you are using a filter set appropriate for the excitation/emission spectra of this compound (Ex/Em: ~612/631 nm). 2. Optimize the dye concentration. A starting concentration of 300 nM has been reported for kinetic analysis of apoptosis. You may need to perform a titration to find the optimal concentration for your specific cell type and application. 3. Increase the incubation time. An incubation time of 15 minutes has been found to be optimal for similar dyes. 4. This compound is a dead cell stain. For staining the nuclei of all cells (live and dead), a membrane-permeant dye is required. Consider using a positive control of non-viable cells.
High Background Fluorescence 1. Dye concentration is too high. 2. Presence of free nucleic acids in the sample. 3. Inadequate washing after staining.1. Reduce the concentration of this compound in your working solution. 2. If possible, treat the sample with DNase/RNase to remove extracellular nucleic acids. 3. Include additional washing steps after the staining incubation period to remove unbound dye.
Photobleaching 1. Excessive exposure to the excitation light source. 2. High intensity of the excitation light.1. Minimize the exposure time of the sample to the excitation light. 2. Reduce the intensity of the light source. 3. Use an anti-fade mounting medium if applicable.

Quantitative Data Summary

Parameter Value Reference
Excitation Maximum (with DNA) 612 nm
Emission Maximum (with DNA) 631 nm
Storage Temperature (Solution) -5°C to -30°C
Storage Temperature (Powder) -20°C
Reported Working Concentration 300 nM

Experimental Protocols & Workflows

General Staining Protocol for Dead Cell Identification

This protocol provides a general guideline for using this compound to identify dead cells in a population. Optimization may be required for specific cell types and experimental conditions.

G cluster_0 Preparation cluster_1 Staining cluster_2 Washing (Optional) cluster_3 Analysis A Prepare a 1 µM working solution of this compound in buffer (e.g., PBS) B Add this compound working solution to the cell suspension or culture A->B C Incubate for 15-30 minutes at room temperature, protected from light B->C D Centrifuge and resuspend cells in fresh buffer to reduce background C->D E Analyze by fluorescence microscopy or flow cytometry D->E

This compound Staining Workflow

Troubleshooting Logic for Weak Staining

This diagram illustrates a logical workflow for troubleshooting weak or no staining with this compound.

G Start Weak or No Staining CheckFilters Are the correct fluorescence filters being used? (Ex/Em ~612/631 nm) Start->CheckFilters CheckConcentration Is the this compound concentration optimal? CheckFilters->CheckConcentration Yes CorrectFilters Use the appropriate filter set CheckFilters->CorrectFilters No CheckIncubation Is the incubation time sufficient? CheckConcentration->CheckIncubation Yes TitrateDye Perform a concentration titration CheckConcentration->TitrateDye No CheckViability Are there dead cells present in the sample? CheckIncubation->CheckViability Yes IncreaseTime Increase incubation time CheckIncubation->IncreaseTime No PositiveControl Use a positive control (e.g., heat-killed cells) CheckViability->PositiveControl No End Staining Successful CheckViability->End Yes CorrectFilters->End TitrateDye->End IncreaseTime->End PositiveControl->End

Troubleshooting Weak Staining

References

Common mistakes to avoid when using YoYo-3 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YoYo-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a far-red fluorescent, cell-impermeant nucleic acid stain. Its primary application is as a nuclear counterstain and a dead cell indicator in a variety of cell-based assays, including fluorescence microscopy and flow cytometry. Because it cannot cross the intact membranes of live cells, it selectively stains cells with compromised membranes, which is a key indicator of cell death.[1]

Q2: What are the spectral properties of this compound?

When bound to DNA, this compound has an excitation maximum of approximately 612 nm and an emission maximum of approximately 631 nm.[2] This places its fluorescence in the far-red region of the spectrum.

Q3: Can this compound be used to stain live cells?

No, this compound is a cell-impermeant dye and is actively excluded from viable cells with intact plasma membranes. It is therefore not suitable for staining live cells and is specifically used to identify and quantify dead or membrane-compromised cells.[1]

Q4: Is this compound suitable for multiplexing with other fluorophores?

Yes, due to its far-red spectral properties, this compound is well-suited for multiplexing experiments. Its long-wavelength emission minimizes spectral overlap with commonly used blue, green, and yellow fluorophores. However, it is crucial to check the spectral compatibility with other dyes in your panel to avoid crosstalk. One of the advantages of using far-red dyes is the reduction of non-specific background signal from autofluorescence, which is more common in the blue and green spectra.[3]

Q5: How should this compound be stored?

This compound is typically supplied as a solution in DMSO and should be stored at -20°C, protected from light. Before use, it should be allowed to warm to room temperature and be thoroughly mixed.

Troubleshooting Guide

Problem Possible Cause Solution
No or weak fluorescent signal Incorrect filter set/imaging settings.Ensure you are using a filter set appropriate for far-red fluorescence (e.g., a Cy®5 filter set). Verify that the excitation and emission settings on your microscope or flow cytometer match the spectral properties of this compound (Ex/Em: ~612/631 nm).[4]
Dye concentration is too low.The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a titration experiment to determine the optimal dye concentration, typically in the range of 100 nM to 5 µM.
Insufficient incubation time.Ensure an adequate incubation period for the dye to penetrate the compromised cell membranes and bind to nucleic acids. A typical incubation time is 15-30 minutes.
High background fluorescence Dye concentration is too high.Excessive dye concentration can lead to non-specific binding and high background. Reduce the concentration of this compound used for staining.
Inadequate washing.After staining, wash the cells thoroughly with phosphate-buffered saline (PBS) or an appropriate buffer to remove unbound dye.
Autofluorescence.Although less common with far-red dyes, some cell types or tissues may exhibit autofluorescence. Include an unstained control sample to assess the level of autofluorescence.
Photobleaching (signal fades quickly) High excitation light intensity.Reduce the intensity of the excitation light by using neutral density filters or lowering the laser power on your microscope.
Long exposure times.Minimize the exposure time to the excitation light. Use the shortest possible exposure that still provides a good signal-to-noise ratio.
Oxygen-mediated photodegradation.For fixed-cell imaging, consider using an anti-fade mounting medium to reduce photobleaching.
Inconsistent staining between samples Inconsistent cell numbers.Ensure that you are seeding a consistent number of cells for each sample.
Variation in incubation times or temperatures.Standardize the incubation time and temperature for all samples to ensure consistent staining.
Pipetting errors.Ensure accurate and consistent pipetting of both cell suspensions and staining solutions.

Quantitative Data

Below is a summary of the key quantitative properties of this compound.

Property Value Notes
Excitation Maximum (DNA-bound) ~612 nm
Emission Maximum (DNA-bound) ~631 nm
Molar Extinction Coefficient (ε) Not readily availableThe product of the extinction coefficient and quantum yield determines the brightness of a fluorophore.
Quantum Yield (Φ) Not readily availableQuantum yield is a measure of the efficiency of the fluorescence process.
Cell Permeability ImpermeantDoes not cross the intact membranes of live cells.

Experimental Protocols

Protocol: Cell Viability Assay using this compound by Fluorescence Microscopy

This protocol provides a general procedure for assessing cell viability in adherent cells using this compound.

Materials:

  • Adherent cells cultured in a multi-well plate

  • This compound (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - Optional, for endpoint assays

  • Mounting medium (with anti-fade, if desired)

  • Fluorescence microscope with appropriate filter sets (e.g., Cy®5)

Procedure:

  • Cell Culture: Culture adherent cells in a multi-well plate to the desired confluency. Include appropriate positive controls (e.g., cells treated with a cytotoxic agent) and negative controls (untreated cells).

  • Staining Solution Preparation: Prepare a fresh working solution of this compound in PBS. A final concentration between 100 nM and 5 µM is a good starting point for optimization. Protect the solution from light.

  • Cell Staining:

    • Remove the cell culture medium.

    • Wash the cells once with PBS.

    • Add the this compound working solution to each well, ensuring the cells are completely covered.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with PBS to remove any unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a filter set suitable for far-red fluorescence (e.g., excitation ~610 nm, emission ~630 nm).

    • Live, healthy cells will show little to no fluorescence, while dead cells will exhibit bright red nuclear staining.

  • (Optional) Fixation and Mounting: For endpoint analysis, cells can be fixed with 4% paraformaldehyde for 15 minutes after staining and washing. After fixation, wash again with PBS and mount with an appropriate mounting medium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis start Start: Culture Cells induce Induce Apoptosis (e.g., with Staurosporine) start->induce control Negative Control (Untreated) start->control stain Add this compound Staining Solution induce->stain control->stain incubate Incubate 15-30 min stain->incubate wash Wash to Remove Unbound Dye incubate->wash image Image with Fluorescence Microscope wash->image quantify Quantify Dead Cells (this compound Positive) image->quantify apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase Caspase Cascade cluster_execution Execution Phase cluster_detection Detection stimulus e.g., UV Radiation, Chemotherapy caspase8 Caspase-8 Activation stimulus->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_frag DNA Fragmentation caspase3->dna_frag membrane_bleb Membrane Blebbing caspase3->membrane_bleb membrane_perm Membrane Permeabilization caspase3->membrane_perm yoyo3 This compound Enters Cell membrane_perm->yoyo3 fluorescence Fluorescence Signal yoyo3->fluorescence

References

Validation & Comparative

A Head-to-Head Comparison of YoYo-3 and TO-PRO-3 for Nuclear Staining in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization and quantification of cellular nuclei are paramount. This guide provides a comprehensive comparison of two widely used far-red fluorescent nuclear stains: YoYo-3 and TO-PRO-3. We delve into their chemical and spectral properties, mechanisms of action, and performance in key applications, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.

At a Glance: Key Differences and Applications

This compound and TO-PRO-3 are both high-affinity, cell-impermeant cyanine (B1664457) dyes that exhibit a strong fluorescence enhancement upon binding to nucleic acids. Their far-red emission spectra make them ideal for multiplexing experiments with other common fluorophores, minimizing spectral overlap. However, they possess distinct characteristics that make them suitable for different applications. TO-PRO-3 is often favored for its specific nuclear localization with minimal cytoplasmic staining, while this compound has been noted for its non-toxic nature, allowing for long-term live-cell imaging of viability.

Physicochemical and Spectral Properties

A clear understanding of the fundamental properties of these dyes is crucial for experimental design and data interpretation. The table below summarizes the key physicochemical and spectral characteristics of this compound and TO-PRO-3.

PropertyThis compound IodideTO-PRO-3 Iodide
Molecular Formula C₅₃H₆₂I₄N₆O₂C₂₆H₃₁I₂N₃S
Molecular Weight 1322.71 g/mol 671.42 g/mol
Excitation Max (Ex) 612 nm642 nm[1]
Emission Max (Em) 631 nm661 nm[1]
Cell Permeability Impermeant[2][3]Impermeant[1]
Binding Mechanism Bis-intercalator of DNAIntercalates into DNA
Reported DNA Binding Affinity (Kd) Not explicitly foundMicromolar (µM) range

Mechanism of Nuclear Staining

Both this compound and TO-PRO-3 function as nucleic acid intercalators. This compound, a dimeric cyanine dye, acts as a bis-intercalator, meaning both chromophores of the molecule insert themselves between the base pairs of double-stranded DNA (dsDNA). This mode of binding contributes to its high affinity. TO-PRO-3, a monomeric cyanine dye, also intercalates into the DNA helix. This intercalation dramatically increases their quantum yield, resulting in a bright fluorescent signal upon binding to nuclear DNA.

Mechanism of Nuclear Staining cluster_cell Cell cluster_dead_cell Dead/Fixed Cell CellMembrane Cell Membrane Nucleus Nucleus (DNA) YoYo3_outside This compound (impermeant) YoYo3_outside->CellMembrane Blocked in live cells DeadCellMembrane Compromised Cell Membrane YoYo3_outside->DeadCellMembrane Enters TO-PRO-3_outside TO-PRO-3 (impermeant) TO-PRO-3_outside->CellMembrane Blocked in live cells TO-PRO-3_outside->DeadCellMembrane Enters YoYo3_inside This compound DeadNucleus Nucleus (DNA) YoYo3_inside->DeadNucleus Intercalates TO-PRO-3_inside TO-PRO-3 TO-PRO-3_inside->DeadNucleus Intercalates

Cell entry and DNA intercalation of this compound and TO-PRO-3.

Performance Comparison

Specificity and Signal Localization

In a study comparing various cyanine dyes for nuclear counterstaining in fluorescence in situ hybridization (FISH) on paraffin (B1166041) sections, TO-PRO-3 demonstrated highly specific staining of the nucleus with no discernible cytoplasmic fluorescence. In the same study, this compound also showed strong nuclear staining. This suggests that for applications requiring precise nuclear demarcation, TO-PRO-3 may offer a slight advantage in signal specificity.

Photostability

Both this compound and TO-PRO-3 are generally considered to have high fluorescence stability. The same comparative study on cyanine dyes indicated high stability of fluorescence intensity for both TO-PRO-3 and this compound. However, another study noted that in FISH applications, laser excitation of probes resulted in photobleaching, which was particularly noticeable for TO-PRO-3. The choice between the two may, therefore, depend on the specific imaging conditions and the duration of light exposure.

Cytotoxicity

For live-cell imaging applications, particularly those extending over longer periods, the cytotoxicity of a fluorescent probe is a critical consideration. This compound has been reported to be non-toxic and suitable for prolonged incubation, making it a potent reporter for late-stage apoptosis in high-content, long-duration analysis. While TO-PRO-3 is primarily used for staining dead or fixed cells due to its membrane impermeability, its long-term effects on viable cells are less characterized.

Experimental Protocols

General Workflow for Nuclear Staining

The following diagram illustrates a generalized workflow for nuclear staining of dead or fixed cells using either this compound or TO-PRO-3.

General Workflow for Nuclear Staining Start Start with cell sample (live, dead, or fixed) Fixation Cell Fixation (if starting with live cells) Start->Fixation Permeabilization Permeabilization (optional, depending on fixation) Fixation->Permeabilization Staining Incubate with This compound or TO-PRO-3 Permeabilization->Staining Wash Wash to remove excess dye Staining->Wash Imaging Image Acquisition (Fluorescence Microscopy or Flow Cytometry) Wash->Imaging

A generalized workflow for nuclear staining experiments.
Detailed Protocol for Nuclear Staining with TO-PRO-3 in Fluorescence Microscopy

This protocol is adapted for staining the nuclei of fixed and permeabilized cultured cells.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TO-PRO-3 Iodide (1 mM solution in DMSO)

  • RNase A (optional)

Procedure:

  • Fixation: Wash cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) RNase Treatment: To ensure DNA-specific staining, incubate cells with RNase A (100 µg/mL in PBS) for 30 minutes at 37°C. Wash three times with PBS.

  • Staining: Dilute the TO-PRO-3 stock solution to a final concentration of 1 µM in PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with excitation and emission settings suitable for TO-PRO-3 (e.g., Ex: 642 nm, Em: 661 nm).

Protocol for Cell Viability Assessment using this compound in Flow Cytometry

This protocol outlines a general procedure for distinguishing live and dead cells using this compound.

Materials:

  • Cell suspension

  • PBS or other suitable buffer

  • This compound Iodide (1 mM solution in DMSO)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in 1 mL of cold PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add this compound to the cell suspension to a final concentration of 1 µM.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer using an appropriate laser for excitation (e.g., 594 nm or similar) and a filter for emission detection around 631 nm. Live cells with intact membranes will show low fluorescence, while dead cells with compromised membranes will exhibit bright fluorescence.

Conclusion

Both this compound and TO-PRO-3 are powerful tools for nuclear staining in a variety of applications. The choice between them should be guided by the specific requirements of the experiment. TO-PRO-3 is an excellent choice for applications demanding high nuclear specificity, such as in fixed-cell imaging and FISH. This compound, with its reported non-toxic profile, presents a compelling option for long-term live-cell viability studies. Researchers are encouraged to optimize staining concentrations and incubation times for their specific cell type and experimental conditions to achieve the best results.

References

Validating Cell Viability: A Comparative Guide to YoYo-3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive comparison of YoYo-3, a nucleic acid stain for non-viable cells, with other common viability assays. We present a detailed analysis of experimental protocols and quantitative data to assist in selecting the most appropriate method for your research needs.

The accurate determination of cell life and death is critical in diverse fields, from fundamental cell biology to high-throughput drug screening. The choice of a cell viability assay can significantly impact the interpretation of experimental results. This guide focuses on this compound, a cell-impermeable cyanine (B1664457) dye that fluoresces upon binding to the nucleic acids of cells with compromised plasma membranes, and compares its performance with established alternatives.

Mechanism of Action: Dye Exclusion Principle

This compound and similar dyes, such as Propidium Iodide (PI), SYTOX Green, and DRAQ7, operate on the principle of dye exclusion. In healthy, viable cells, the intact plasma membrane prevents the entry of these dyes. However, in dead or dying cells, membrane integrity is lost, allowing the dyes to enter and bind to intracellular nucleic acids, resulting in a significant increase in fluorescence. This fluorescence can be quantified to determine the proportion of non-viable cells in a population.

In contrast, metabolic assays like the MTT assay infer viability based on enzymatic activity. While widely used, these methods can be influenced by factors that alter cellular metabolism without directly causing cell death.

Comparative Analysis of Cell Viability Assays

To facilitate an objective comparison, the following table summarizes the key characteristics of this compound and its common alternatives.

FeatureThis compoundPropidium Iodide (PI)SYTOX GreenDRAQ7MTT
Assay Principle Dye Exclusion (Nucleic Acid Staining)Dye Exclusion (Nucleic Acid Staining)Dye Exclusion (Nucleic Acid Staining)Dye Exclusion (Nucleic Acid Staining)Metabolic Activity (Enzymatic Reduction)
Target Nucleic AcidsNucleic AcidsNucleic AcidsNucleic AcidsMitochondrial Dehydrogenases
Detection Method Fluorescence Microscopy, Flow CytometryFluorescence Microscopy, Flow CytometryFluorescence Microscopy, Flow CytometryFluorescence Microscopy, Flow CytometryColorimetric (Absorbance)
Reported Toxicity Non-toxic, suitable for long-term studies[1]Potentially toxic with prolonged exposureLow toxicity, suitable for real-time assays[2]Non-toxic, suitable for long-term studies[3][4][5]Reagent is toxic to cells (endpoint assay)
Incubation Time Short (minutes)Short (minutes)Short (minutes)Short (minutes)Long (hours)
Staining Speed Faster than DRAQ7RapidRapidSlower than this compoundN/A
Concentration Effective at lower concentrations than DRAQ7Standardized concentrations usedNanomolar to low micromolar rangeMicromolar rangeMilligram per milliliter range

Experimental Protocols

Detailed methodologies for each of the compared assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.

This compound Staining Protocol (Microscopy)
  • Prepare this compound Working Solution: Dilute the this compound stock solution (typically 1 mM in DMSO) to a final working concentration of 200-300 nM in an appropriate buffer (e.g., PBS or cell culture medium).

  • Cell Preparation: Culture cells in a suitable format for microscopy (e.g., chamber slides or microplates).

  • Induce Cell Death (if applicable): Treat cells with the desired cytotoxic agent or stimulus. Include appropriate positive and negative controls.

  • Staining: Add the this compound working solution directly to the cell culture medium and incubate for 15-30 minutes at the desired temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation/Emission maxima: ~612/631 nm). Live cells will show minimal fluorescence, while dead cells will exhibit bright nuclear staining.

Propidium Iodide (PI) Staining Protocol (Flow Cytometry)
  • Cell Preparation: Harvest cells (for adherent cells, use trypsinization) and wash with PBS.

  • Cell Suspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 2% FBS) at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add PI solution to a final concentration of 2 µg/mL.

  • Incubation: Incubate the cells on ice for 15 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry without a wash step. PI is typically detected in the FL2 or FL3 channel.

SYTOX Green Staining Protocol (Flow Cytometry)
  • Cell Preparation: Prepare a single-cell suspension in a suitable buffer.

  • Staining: Add SYTOX Green to the cell suspension at a final concentration of 10 nM to 1 µM.

  • Incubation: Incubate for 15 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells directly by flow cytometry. SYTOX Green is typically excited by a 488 nm laser and detected in the green fluorescence channel (e.g., FITC channel).

DRAQ7 Staining Protocol (Real-Time Viability Assay)
  • Cell Preparation: Seed cells in a microplate suitable for live-cell imaging.

  • Staining: Add DRAQ7 directly to the cell culture medium to a final concentration of 3 µM.

  • Treatment: Add the experimental compound or stimulus to the wells.

  • Kinetic Analysis: Monitor the cells over time using a live-cell imaging system equipped for far-red fluorescence detection. The number of DRAQ7-positive cells will increase as cells lose membrane integrity.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compound for the desired duration.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Visualizing the Validation Workflow

To ensure the reliability of any cell viability assay, a systematic validation workflow is essential. The following diagram illustrates the key steps in this process.

G cluster_0 Experimental Setup cluster_1 Assay Performance cluster_2 Data Analysis and Validation cluster_3 Conclusion A Select Cell Line and Culture Conditions B Choose Positive and Negative Controls (e.g., Untreated vs. Staurosporine-treated) A->B C Prepare Serial Dilutions of Test Compound B->C D Incubate Cells with this compound and Alternative Viability Dyes C->D E Acquire Data (Fluorescence Microscopy/Flow Cytometry/Absorbance) D->E F Quantify Viable and Non-viable Populations E->F G Compare Results Between Different Assays F->G H Determine Assay Linearity, Sensitivity, and Specificity G->H I Statistical Analysis H->I J Select Optimal Viability Assay for Specific Application I->J

Caption: Workflow for validating cell viability assays.

Signaling Pathway: Apoptosis and Membrane Permeability

The loss of plasma membrane integrity, detected by dyes like this compound, is a late-stage event in apoptosis and a hallmark of necrosis. The diagram below illustrates a simplified apoptotic pathway leading to membrane permeability.

G cluster_0 Apoptotic Stimulus cluster_1 Signal Transduction cluster_2 Cellular Dismantling cluster_3 Membrane Permeabilization A e.g., Drug Treatment, UV Radiation B Caspase Activation A->B C Executioner Caspases (e.g., Caspase-3) B->C D Cleavage of Cellular Substrates C->D E DNA Fragmentation D->E F Cytoskeletal Reorganization D->F G Loss of Plasma Membrane Integrity F->G H This compound Influx and Nuclear Staining G->H

Caption: Simplified apoptotic pathway leading to membrane permeability.

Conclusion

The selection of an appropriate cell viability assay is contingent upon the specific experimental requirements. This compound presents a compelling option for researchers seeking a non-toxic, rapid, and sensitive dye-exclusion method, particularly for kinetic and long-term studies. Its performance, characterized by faster staining and efficacy at lower concentrations compared to some alternatives like DRAQ7, makes it a valuable tool. However, for endpoint assays where metabolic activity is the primary interest, traditional methods like the MTT assay remain relevant, albeit with considerations for their inherent toxicity and potential for interference.

By understanding the principles, protocols, and comparative performance of these assays, researchers can make informed decisions to ensure the accuracy and validity of their cell viability data, ultimately contributing to more robust and reproducible scientific findings.

References

Unveiling the Better Choice: YoYo-3 vs. DRAQ7 for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two far-red fluorescent dyes for identifying late-stage apoptotic and necrotic cells reveals key differences in performance, sensitivity, and suitability for long-term live-cell imaging. For researchers in drug discovery and cell biology, selecting the appropriate viability dye is critical for accurate and reliable apoptosis detection. This guide provides a comprehensive comparison of YoYo-3 and DRAQ7, supported by experimental data, to inform the selection process for your specific research needs.

At a Glance: this compound Outpaces DRAQ7 in Speed and Sensitivity

Experimental evidence suggests that this compound is a more potent and less toxic reporter of late-stage apoptosis compared to DRAQ7, particularly for kinetic analysis in high-content, long-duration imaging.[1][2] In response to apoptotic stimuli, cells stained with this compound showed a faster rate of fluorescence compared to those stained with DRAQ7.[1][2] Furthermore, this compound effectively labeled apoptotic cells at lower concentrations than DRAQ7.[1]

One of the most significant advantages of this compound is its lower toxicity, making it highly suitable for prolonged incubation and real-time analysis of apoptotic progression. A comparative study revealed a twofold increase in apoptosis as measured by Annexin V staining in cells exposed to DRAQ7 for 8 to 24 hours, indicating a higher level of induced cell death by the dye itself.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance characteristics of this compound and DRAQ7 based on available data.

FeatureThis compoundDRAQ7
Cell Permeability Impermeant to live cells, enters late apoptotic and necrotic cellsImpermeant to live cells, enters late apoptotic and necrotic cells
Mechanism of Action Bis-intercalating nucleic acid stain, fluoresces upon binding to DNAAnthracycline derivative, intercalates with double-stranded DNA
Fluorescence Far-redFar-red
Excitation (max) 612 nm599/644 nm
Emission (max) 631 nm694 nm (when bound to dsDNA)
Staining Rapidity Stains apoptotic cells faster than DRAQ7Slower staining of apoptotic cells compared to this compound
Effective Concentration Efficiently labels cells at lower concentrations than DRAQ7Requires higher concentrations for efficient labeling compared to this compound
Toxicity Non-toxic, suitable for long-duration analysisCan induce apoptosis with prolonged exposure
Photostability Subject to photobleaching during long-term imagingExtremely chemically and photo-stable
Compatibility Can be used with Annexin V for dual-stainingCompatible with a wide range of other fluorochromes like FITC and R-PE

Mechanism of Action: Visualizing Cell Death Detection

Both this compound and DRAQ7 are cell-impermeant dyes that function as indicators of lost membrane integrity, a hallmark of late-stage apoptosis and necrosis. In healthy, live cells, the intact plasma membrane prevents the entry of these dyes. However, as cells undergo apoptosis or necrosis, the membrane becomes compromised, allowing the dyes to enter the cell and bind to nuclear DNA, resulting in a significant increase in fluorescence.

cluster_live Live Cell cluster_apoptotic Late Apoptotic / Necrotic Cell live_cell Intact Plasma Membrane nucleus_live Nucleus apoptotic_cell Compromised Plasma Membrane nucleus_apoptotic Nucleus fluorescence Bright Fluorescence apoptotic_cell->fluorescence Fluorescence yoyo3_draq7 This compound / DRAQ7 yoyo3_draq7->live_cell No Entry yoyo3_draq7->apoptotic_cell Entry & DNA Binding

Mechanism of this compound and DRAQ7 in apoptosis detection.

Experimental Protocols: A Guide to Apoptosis Detection

The following are generalized protocols for using this compound and DRAQ7 in apoptosis assays. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

This compound Staining for High-Content Imaging

This protocol is adapted from a study comparing this compound and DRAQ7 for kinetic analysis of apoptosis.

  • Cell Seeding: Seed cells in a 96-well or 48-well plate at a density of 3,000-5,000 or 8,000-10,000 cells/well, respectively, and culture for 24 hours.

  • Induce Apoptosis: Treat cells with the desired apoptotic inducer (e.g., 50 µg/ml cycloheximide (B1669411) or 1 µM staurosporine).

  • Staining: Add this compound directly to the cell culture medium to a final concentration of 200-300 nM.

  • Incubation and Imaging: Incubate the cells and acquire images at regular intervals (e.g., every 2 hours) for the desired duration (e.g., 22-24 hours) using a high-content imaging system.

DRAQ7 Staining for Flow Cytometry

This protocol provides a general procedure for using DRAQ7 to identify dead or membrane-compromised cells by flow cytometry.

  • Cell Preparation: Prepare a single-cell suspension in an appropriate buffer (e.g., PBS) at a concentration of ≤5 x 10^5 cells/ml.

  • Staining: Add DRAQ7 to the cell suspension to a final concentration of 3 µM.

  • Incubation: Incubate the cells for 10 minutes at room temperature or 37°C, protected from light.

  • Analysis: Analyze the cells directly by flow cytometry without any washing steps. DRAQ7 can be excited by blue (488 nm), green, yellow, or red lasers, with emission detected above 660 nm.

start Start with Cell Culture induce_apoptosis Induce Apoptosis (e.g., drug treatment) start->induce_apoptosis stain Add this compound or DRAQ7 induce_apoptosis->stain incubate Incubate stain->incubate acquire_data Acquire Data (Imaging or Flow Cytometry) incubate->acquire_data analyze Analyze Results acquire_data->analyze

General experimental workflow for apoptosis detection.

Conclusion: Selecting the Right Tool for the Job

Both this compound and DRAQ7 are effective far-red fluorescent dyes for the detection of late-stage apoptotic and necrotic cells. However, for applications requiring long-term live-cell imaging and kinetic analysis, This compound emerges as the superior choice due to its lower toxicity, faster staining, and efficacy at lower concentrations . Its primary drawback is a potential for photobleaching during extended imaging sessions.

DRAQ7, on the other hand, is a robust and highly photostable dye, making it a reliable choice for endpoint assays and flow cytometry . Its compatibility with a wide range of other fluorophores and buffers adds to its versatility. Researchers should carefully consider the specific requirements of their experimental design, particularly the need for kinetic versus endpoint analysis, when choosing between these two powerful tools for apoptosis detection.

References

A Comparative Guide to Far-Red Dead Cell Stains: Alternatives to YoYo-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable methods for identifying dead cells in viability assays, the choice of a suitable fluorescent stain is critical. YoYo-3 has been a widely used far-red cell-impermeant dye for this purpose. However, a range of alternative dyes are now available, each with distinct characteristics that may offer advantages for specific experimental needs. This guide provides an objective comparison of this compound and its alternatives, supported by their spectral properties, mechanisms of action, and general experimental protocols.

Performance Comparison of Far-Red Dead Cell Stains

The ideal far-red dead cell stain should exhibit high fluorescence intensity in dead cells, a low background signal in live cells (high signal-to-noise ratio), and minimal spectral overlap with other fluorophores in multicolor experiments. The following table summarizes the key characteristics of this compound and its alternatives.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Staining MechanismFixable
Cyanine Dimer This compound612631Nucleic Acid Intercalation[1][2]No
Amine Reactive Dyes LIVE/DEAD™ Fixable Far Red~650~665Covalent binding to intracellular amines[3]Yes[4]
Cyanine Dyes SYTOX™ Red640658Nucleic Acid IntercalationNo
Cyanine Dyes SYTOX™ Deep Red660680Nucleic Acid IntercalationNo
Anthraquinone Dye DRAQ5™647681Nucleic Acid IntercalationYes
Proprietary Dyes RedDot™1662694Nucleic Acid IntercalationNo
Proprietary Dyes RedDot™2665698Nucleic Acid IntercalationYes

Mechanism of Action: How They Distinguish Live from Dead Cells

The fundamental principle behind these dead cell stains is the integrity of the plasma membrane.

Nucleic Acid Intercalating Dyes

This compound, SYTOX™ dyes, DRAQ5™, and RedDot™ dyes are cell-impermeant nucleic acid intercalators. In healthy, live cells with intact membranes, these dyes are excluded from the cell's interior. However, in dead or dying cells, the compromised cell membrane allows the dyes to enter and bind to nucleic acids (DNA and RNA). This binding event leads to a significant increase in their fluorescence, allowing for the clear identification of dead cells.

Amine-Reactive Dyes

In contrast, the LIVE/DEAD™ Fixable Far Red stain utilizes a different mechanism. This dye reacts with primary amines on proteins. In live cells, it can only bind to the amines on the cell surface, resulting in dim staining. In dead cells, the compromised membrane allows the dye to enter and covalently bind to the abundant intracellular proteins, leading to a much brighter fluorescent signal. A key advantage of this covalent binding is that the staining is retained even after fixation and permeabilization procedures, making it ideal for protocols that involve intracellular staining.

Experimental Protocols

Detailed protocols are essential for reproducible results. Below are general protocols for using this compound and its alternatives. It is important to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.

This compound Staining Protocol (General)
  • Prepare Staining Solution: Dilute the this compound stock solution to the desired final concentration (typically in the nanomolar range) in a suitable buffer (e.g., PBS or HBSS).

  • Cell Preparation: Harvest and wash cells, then resuspend them in the staining buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add the this compound staining solution to the cell suspension and incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells directly by flow cytometry or fluorescence microscopy without a wash step.

LIVE/DEAD™ Fixable Far Red Dead Cell Stain Kit Protocol (General)
  • Prepare Staining Solution: Reconstitute the lyophilized dye in DMSO to make a stock solution. Further dilute the stock solution in a protein-free buffer like PBS to the working concentration.

  • Cell Preparation: Wash cells to remove any protein-containing media and resuspend in 1 mL of protein-free buffer at 1-10 x 10^6 cells/mL.

  • Staining: Add the diluted dye to the cell suspension and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells once with a buffer containing protein (e.g., PBS with 1% BSA).

  • (Optional) Fixation and Permeabilization: Proceed with fixation and permeabilization protocols for intracellular staining if required. The staining is well-retained after these steps.

  • Analysis: Analyze by flow cytometry.

SYTOX™ Red/Deep Red Dead Cell Stain Protocol (General)
  • Prepare Staining Solution: Dilute the SYTOX™ stock solution to the final working concentration (typically 1-5 µM) in a suitable buffer.

  • Cell Preparation: Prepare a single-cell suspension in the desired buffer at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

  • Staining: Add the SYTOX™ staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy without washing.

DRAQ5™ Staining Protocol (General)
  • Prepare Staining Solution: DRAQ5™ is often supplied as a ready-to-use solution.

  • Cell Preparation: Prepare a cell suspension in a suitable buffer or culture medium.

  • Staining: Add DRAQ5™ to the cell suspension at a final concentration of 5-20 µM and incubate for 5-15 minutes at room temperature.

  • Analysis: Analyze the stained cells directly without washing. DRAQ5™ can be used on both live and fixed cells.

RedDot™1 and RedDot™2 Staining Protocol (General)
  • RedDot™1 (for live cells):

    • Staining: Add RedDot™1 directly to the cell culture medium to the desired concentration and incubate for 15-30 minutes.

    • Analysis: Image the cells directly. No wash step is required.

  • RedDot™2 (for fixed and dead cells):

    • Fixation/Permeabilization: Fix and permeabilize cells as required for your experiment.

    • Staining: Add RedDot™2 to the fixed/permeabilized cells and incubate.

    • Analysis: Wash and mount for microscopy or analyze by flow cytometry.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between these dyes, the following diagrams are provided.

Dead_Cell_Staining_Workflow General Workflow for Dead Cell Staining cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest & Wash Cells Resuspend Resuspend in Buffer Harvest->Resuspend Add_Dye Add Far-Red Dye Resuspend->Add_Dye Incubate Incubate (RT, protected from light) Add_Dye->Incubate Flow Flow Cytometry Incubate->Flow Microscopy Fluorescence Microscopy Incubate->Microscopy

Caption: A generalized experimental workflow for dead cell staining.

Dye_Comparison Comparison of Far-Red Dead Cell Stains cluster_alternatives YoYo3 This compound Alternatives Alternatives LDFR LIVE/DEAD Fixable Far Red Alternatives->LDFR Amine Reactive Fixable SYTOX SYTOX Red/Deep Red Alternatives->SYTOX Nucleic Acid Non-Fixable DRAQ5 DRAQ5 Alternatives->DRAQ5 Nucleic Acid Fixable RedDot RedDot1/2 Alternatives->RedDot Nucleic Acid Fixable/Non-Fixable

Caption: Key distinguishing features of this compound alternatives.

Conclusion

Choosing the right far-red dead cell stain depends on the specific requirements of the experiment. For simple live/dead discrimination in unfixed samples, nucleic acid intercalating dyes like this compound, SYTOX™, and RedDot™1 are effective options. However, for experiments involving fixation and permeabilization for intracellular staining, amine-reactive dyes such as the LIVE/DEAD™ Fixable Far Red stain or fixable nucleic acid stains like DRAQ5™ and RedDot™2 are superior choices. Researchers should consider the spectral properties to avoid crosstalk in multicolor panels and optimize staining conditions for their specific cell type to ensure accurate and reproducible results.

References

Correlating YoYo-3 Staining with Other Markers of Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular analysis, discerning the pathways of cell death is paramount for research in toxicology, oncology, and drug development. YoYo-3, a high-affinity, cell-impermeant cyanine (B1664457) dye, has emerged as a robust tool for identifying cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis. This guide provides a comprehensive comparison of this compound with other established markers of cell death, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tools for their studies.

Mechanism of Action and Key Features of this compound

This compound is a bis-intercalating nucleic acid stain that is virtually non-fluorescent in solution but exhibits a dramatic increase in fluorescence quantum yield upon binding to DNA.[1] As a cell-impermeant dye, it is excluded from live cells with intact plasma membranes. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, this compound can enter the cell and stain the nucleus, emitting a bright, far-red fluorescence.[1] This characteristic makes it a reliable indicator of cell death.

Comparison of this compound with Other Cell Death Markers

The selection of a cell death marker is contingent on the specific experimental question, cell type, and available instrumentation. Here, we compare this compound with commonly used alternatives: Propidium Iodide (PI), Annexin V, and DRAQ7.

Quantitative Comparison of Cell Death Dyes
FeatureThis compoundPropidium Iodide (PI)Annexin VDRAQ7
Target Nucleic Acids (DNA)Nucleic Acids (DNA & RNA)Phosphatidylserine (B164497) (PS)Nucleic Acids (DNA)
Cell Permeability Impermeant to live cellsImpermeant to live cellsBinds to externalized PSImpermeant to live cells
Indication Late Apoptosis, NecrosisLate Apoptosis, NecrosisEarly ApoptosisLate Apoptosis, Necrosis
Fluorescence Far-RedRedVaries with conjugateFar-Red
Excitation Max ~612 nm~535 nm (bound to DNA)Varies with conjugate~646 nm
Emission Max ~631 nm~617 nm (bound to DNA)Varies with conjugate~697 nm
Relative Brightness Very HighHighModerateHigh
Toxicity Low, suitable for long-term imaging[2]Can be toxic with prolonged exposureNon-toxicLow, suitable for long-term imaging
Photostability ModerateModerateVaries with conjugateHigh
Performance Against Other Markers

This compound vs. Propidium Iodide (PI): Both this compound and PI are cell-impermeant nucleic acid stains that are excluded by live cells, making them effective markers for late-stage cell death. However, studies have shown that dimeric cyanine dyes like the YOYO family can be significantly brighter than PI, with YOYO-1 (a structural analog of this compound) demonstrating over 1,000 times more intense fluorescence than mithramycin on an equimolar basis, and providing DNA histograms with low coefficients of variation comparable to or better than PI.[3] This suggests that this compound may offer enhanced sensitivity in detecting dead cells.

This compound vs. Annexin V: Annexin V is a marker for early apoptosis, binding to phosphatidylserine (PS) that is translocated to the outer leaflet of the plasma membrane. In contrast, this compound identifies cells in later stages of cell death when the membrane has become permeable. Dual staining with Annexin V and this compound is a powerful technique to differentiate between early apoptotic (Annexin V positive, this compound negative), late apoptotic/necrotic (Annexin V positive, this compound positive), and viable cells (Annexin V negative, this compound negative).

This compound vs. DRAQ7: Both this compound and DRAQ7 are far-red, cell-impermeant DNA dyes suitable for long-term, real-time imaging of cell death. Experimental evidence suggests that this compound is a more potent and less toxic reporter of late-stage apoptosis. In response to apoptotic stimuli, more cells stained faster with this compound than with DRAQ7, and this compound was effective at lower concentrations.[2]

Distinguishing Cell Death Pathways with this compound

A key application of this compound in conjunction with other markers is the elucidation of the specific cell death pathway. The temporal sequence of staining events when using this compound and Annexin V can differentiate between apoptosis and necroptosis.

cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis Apoptosis_Start Apoptotic Stimulus PS_Translocation Phosphatidylserine (PS) Translocation Apoptosis_Start->PS_Translocation Annexin_V_Binding Annexin V Positive PS_Translocation->Annexin_V_Binding Membrane_Permeabilization Loss of Membrane Integrity Annexin_V_Binding->Membrane_Permeabilization Hours later YoYo_3_Staining This compound Positive Membrane_Permeabilization->YoYo_3_Staining Necroptosis_Start Necroptotic Stimulus Necroptosis_Membrane_Permeabilization Loss of Membrane Integrity Necroptosis_Start->Necroptosis_Membrane_Permeabilization Necroptosis_YoYo_3_Staining This compound Positive Necroptosis_Membrane_Permeabilization->Necroptosis_YoYo_3_Staining Necroptosis_PS_Translocation Phosphatidylserine (PS) Translocation Necroptosis_YoYo_3_Staining->Necroptosis_PS_Translocation Minutes to hours later Necroptosis_Annexin_V_Binding Annexin V Positive Necroptosis_PS_Translocation->Necroptosis_Annexin_V_Binding

Figure 1. Staining sequence distinguishes apoptosis from necroptosis.

In apoptosis, the externalization of phosphatidylserine (detected by Annexin V) precedes the loss of membrane integrity (detected by this compound). Conversely, in necroptosis, the loss of membrane integrity is an earlier event, leading to this compound staining before significant Annexin V binding is observed.

Signaling Pathways in Cell Death

Understanding the molecular cascades that lead to different forms of cell death is crucial for interpreting staining results.

cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway Ligand FasL / TNF-α Receptor Death Receptor (Fas / TNFR1) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Bcl2 Bcl-2 Family (Bax, Bak) Caspase8->Bcl2 Bid cleavage Apoptosis Apoptosis Caspase3->Apoptosis Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Intrinsic_Caspase3 Active Caspase-3 Caspase9->Intrinsic_Caspase3 Intrinsic_Apoptosis Apoptosis Intrinsic_Caspase3->Intrinsic_Apoptosis

Figure 2. Apoptosis signaling pathways.

cluster_necroptosis_pathway Necroptosis Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI ComplexIIa Complex IIa (Apoptosis) (TRADD, FADD, Pro-Caspase-8) ComplexI->ComplexIIa cIAP1/2 inhibition ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3) ComplexI->ComplexIIb cIAP1/2 inhibition Caspase8_Inhibition Caspase-8 Inhibition (e.g., zVAD-fmk) MLKL MLKL Phosphorylation ComplexIIb->MLKL MLKL_Oligo MLKL Oligomerization & Translocation MLKL->MLKL_Oligo Membrane_Disruption Plasma Membrane Disruption MLKL_Oligo->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis Caspase8_Inhibition->ComplexIIb

Figure 3. Necroptosis signaling pathway.

Experimental Protocols

Experimental Workflow: Distinguishing Apoptosis and Necroptosis

Start Induce Cell Death (e.g., with Staurosporine for Apoptosis or TNF-α + zVAD-fmk for Necroptosis) Stain Co-stain with Annexin V-FITC and this compound Start->Stain Incubate Incubate for 15-30 minutes at Room Temperature, Protected from Light Stain->Incubate Acquire Acquire Data via Flow Cytometry or Fluorescence Microscopy Incubate->Acquire Analyze Analyze Data Acquire->Analyze Apoptosis_Population Early Apoptosis: Annexin V+/YoYo-3- Analyze->Apoptosis_Population Late_Apoptosis_Necrosis_Population Late Apoptosis/Necrosis: Annexin V+/YoYo-3+ Analyze->Late_Apoptosis_Necrosis_Population Live_Population Live Cells: Annexin V-/YoYo-3- Analyze->Live_Population

Figure 4. Workflow for cell death analysis.

Protocol 1: this compound and Annexin V Co-Staining for Flow Cytometry

Reagents:

  • This compound Iodide (1 mM in DMSO)

  • Annexin V-FITC

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest

Procedure:

  • Induce cell death in your cell population using the desired method. Include untreated control cells.

  • Harvest cells and wash once with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of this compound (final concentration ~1 µM, may require optimization).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Excite FITC at 488 nm and collect emission at ~530 nm. Excite this compound at ~633 nm and collect emission at ~660 nm.

Protocol 2: this compound Staining for Fluorescence Microscopy

Reagents:

  • This compound Iodide (1 mM in DMSO)

  • Hoechst 33342 or DAPI (for nuclear counterstaining of all cells)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

Procedure:

  • Induce cell death in your cultured cells.

  • Wash the cells gently with PBS.

  • Prepare a staining solution of this compound in PBS or appropriate buffer (final concentration 0.5-2 µM, requires optimization). For co-staining, include Hoechst 33342 (e.g., 1 µg/mL).

  • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Gently wash the cells twice with PBS.

  • Mount the coverslips with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., Cy5 filter set) and the nuclear counterstain (e.g., DAPI filter set).

Conclusion

This compound is a highly sensitive and versatile far-red fluorescent stain for the detection of dead cells. Its low toxicity makes it particularly suitable for long-term live-cell imaging experiments. When used in combination with early apoptotic markers like Annexin V, this compound provides a powerful tool to dissect the dynamics and mechanisms of different cell death pathways. The provided protocols and comparative data serve as a guide for researchers to effectively integrate this compound into their experimental workflows for a more nuanced understanding of cellular fate.

References

A Comparative Guide: Cross-Validation of YoYo-3 and Trypan Blue Exclusion Assays for Accurate Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular and molecular biology, accurate assessment of cell viability is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive cross-validation of two common methods for determining cell viability: the fluorescent nucleic acid stain YoYo-3 iodide and the traditional trypan blue exclusion assay. By presenting experimental data, detailed protocols, and a clear visual workflow, this guide aims to equip researchers with the knowledge to make informed decisions about the most appropriate assay for their specific research needs.

Principle of the Assays

Both this compound and trypan blue are membrane exclusion dyes, meaning they can only penetrate cells with compromised plasma membranes, a hallmark of cell death.

  • This compound Iodide: A high-affinity, dimeric cyanine (B1664457) nucleic acid stain. It is virtually non-fluorescent in solution but exhibits a bright, far-red fluorescence upon binding to DNA and RNA in cells with damaged membranes. This allows for sensitive detection of dead cells via fluorescence microscopy or flow cytometry.

  • Trypan Blue Exclusion Assay: A vital stain that is actively excluded by live cells with intact membranes. In contrast, it passively enters dead cells, binding to intracellular proteins and rendering them a distinct blue color visible under a light microscope.

Performance Comparison: this compound vs. Trypan Blue

While both assays are based on the principle of membrane integrity, their performance characteristics can differ significantly, particularly in scenarios of prolonged incubation or after cytotoxic treatments.

Key Findings:

  • Sensitivity and Accuracy: Fluorescent assays like this compound are generally considered more sensitive and accurate than trypan blue.[1][2] Studies comparing trypan blue with other fluorescent viability dyes have shown that trypan blue can overestimate cell viability, especially as a cell culture ages or after exposure to cytotoxic agents.[1][3] This discrepancy can be attributed to the fact that trypan blue may not stain early apoptotic cells or cells with more subtle membrane damage that are detectable by sensitive fluorescent dyes.

  • Toxicity: Trypan blue itself can be toxic to cells, which can lead to an underestimation of viability over time, even within the short incubation period recommended for the assay.[4] this compound, when used at appropriate concentrations, is generally considered to be less cytotoxic, making it more suitable for time-course experiments.

  • Subjectivity and Debris: The manual counting of blue-stained cells in the trypan blue assay can be subjective and prone to inter-operator variability. Furthermore, it can be challenging to distinguish stained, dead cells from cellular debris, potentially leading to inaccurate counts. Automated fluorescence imaging or flow cytometry with this compound provides a more objective and high-throughput method for quantifying dead cells.

  • Serum Interference: Trypan blue can bind to serum proteins in culture media, which may interfere with its ability to stain dead cells and can lead to an overestimation of viability.

Quantitative Data Summary

The following table presents a hypothetical but representative dataset illustrating the expected differences in viability assessment between this compound and the trypan blue exclusion assay when analyzing a cell population treated with a cytotoxic agent over time.

Time PointTreatment% Viability (this compound)% Viability (Trypan Blue)
0 hrUntreated Control98.5%99.0%
24 hrUntreated Control95.2%96.5%
24 hrCytotoxic Agent A65.8%75.3%
48 hrUntreated Control90.1%93.2%
48 hrCytotoxic Agent A42.3%58.9%

This data is illustrative and intended to highlight the common observation that trypan blue often yields higher viability percentages compared to fluorescent assays, a difference that becomes more pronounced with increasing cell death.

Experimental Protocols

This compound Staining for Fluorescence Microscopy
  • Cell Preparation: Culture cells to the desired confluence and treat with the experimental compound as required. For adherent cells, gently trypsinize and resuspend in a suitable buffer like PBS or Hanks' Balanced Salt Solution (HBSS). For suspension cells, pellet by centrifugation and resuspend in buffer.

  • Staining: Prepare a working solution of this compound iodide in the same buffer at a final concentration of 0.1 to 1.0 µM. Add the this compound solution to the cell suspension.

  • Incubation: Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.

  • Imaging: Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.

  • Analysis: Visualize the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation/Emission maxima: ~612/631 nm). Live cells will show minimal to no fluorescence, while dead cells will exhibit bright red fluorescent nuclei. Count the number of fluorescent (dead) and total cells to determine the percentage of viability.

Trypan Blue Exclusion Assay
  • Cell Preparation: Prepare a single-cell suspension as described for the this compound protocol.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension and 10 µL of trypan blue).

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature. It is crucial to count the cells within 3-5 minutes of adding the trypan blue to avoid the staining of viable cells due to the dye's toxicity.

  • Counting: Load the stained cell suspension into a hemocytometer.

  • Analysis: Using a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer. Calculate the percentage of viable cells.

Visualizing the Workflow

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Cell Preparation cluster_yoyo3 This compound Assay cluster_trypan Trypan Blue Assay cluster_results Data Analysis start Start with Cultured Cells treatment Apply Experimental Treatment start->treatment harvest Harvest Cells (Trypsinization or Centrifugation) treatment->harvest resuspend Resuspend in Buffer (e.g., PBS) harvest->resuspend stain_yoyo3 Add this compound Staining Solution resuspend->stain_yoyo3 Split Sample stain_trypan Mix with 0.4% Trypan Blue resuspend->stain_trypan Split Sample incubate_yoyo3 Incubate 15-30 min (dark) stain_yoyo3->incubate_yoyo3 image_yoyo3 Fluorescence Microscopy / Flow Cytometry incubate_yoyo3->image_yoyo3 analyze_yoyo3 Quantify Fluorescent (Dead) Cells image_yoyo3->analyze_yoyo3 compare Compare % Viability analyze_yoyo3->compare incubate_trypan Incubate 1-2 min stain_trypan->incubate_trypan load_hemo Load Hemocytometer incubate_trypan->load_hemo count_trypan Light Microscopy Counting load_hemo->count_trypan analyze_trypan Count Blue (Dead) & Clear (Live) Cells count_trypan->analyze_trypan analyze_trypan->compare

Caption: Workflow for comparing cell viability using this compound and Trypan Blue.

Conclusion

The choice between this compound and the trypan blue exclusion assay for determining cell viability depends on the specific experimental requirements. For rapid, routine cell counting of healthy cultures, the trypan blue method can be adequate. However, for applications demanding higher accuracy, sensitivity, and objectivity, particularly in the context of cytotoxicity studies, time-course experiments, and analysis of precious samples, the this compound fluorescent assay offers a superior alternative. Its compatibility with high-throughput imaging and flow cytometry platforms further enhances its utility in modern drug discovery and development workflows. By understanding the principles and limitations of each method, researchers can ensure the integrity and reliability of their cell viability data.

References

Spectral Compatibility of YoYo-3 with GFP-Expressing Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing Green Fluorescent Protein (GFP) as a reporter, selecting a compatible nuclear stain is critical for multi-color fluorescence microscopy. This guide provides a comprehensive comparison of YoYo-3 with common alternative nuclear stains, focusing on spectral compatibility with GFP-expressing cells to minimize spectral bleed-through and ensure data accuracy.

Introduction to this compound and GFP

This compound is a far-red fluorescent nucleic acid stain that is cell-impermeant, making it suitable for staining the nuclei of dead or fixed cells.[1][2] It exhibits strong fluorescence enhancement upon binding to DNA. Green Fluorescent Protein (GFP) and its variants, such as Enhanced GFP (EGFP), are widely used as genetically encoded fluorescent reporters to study protein localization and other cellular processes.

Spectral Analysis: this compound and GFP

A key consideration in multi-color fluorescence imaging is the spectral overlap between the emission spectrum of one fluorophore and the excitation spectrum of another. Significant overlap can lead to spectral bleed-through, where the signal from one channel is detected in another, compromising the results.

The spectral characteristics of this compound and EGFP, a commonly used GFP variant, are summarized below.

FluorophoreExcitation Peak (nm)Emission Peak (nm)
This compound~612~631
EGFP~488~509

As the data indicates, there is minimal spectral overlap between this compound and EGFP. The far-red emission of this compound is well separated from the green emission of EGFP, making them, in principle, a spectrally compatible pair for dual-color imaging.

Alternatives to this compound for Nuclear Staining in GFP-Expressing Cells

While this compound offers good spectral separation, other nuclear stains are also available. The choice of an alternative often depends on the specific experimental requirements, such as the need for a live-cell stain or different spectral properties.

Nuclear StainExcitation Peak (nm)Emission Peak (nm)Key Features
This compound ~612~631Far-red emission, cell-impermeant (for fixed/dead cells).
DAPI ~358~461UV-excitable, blue emission, commonly used for fixed cells.
Propidium Iodide (PI) ~535~617Red emission, cell-impermeant (for dead cells), also binds RNA.
DRAQ5™ ~647~681Far-red emission, cell-permeant (for live or fixed cells), stains dsDNA.
DRAQ7™ ~647~697Far-red emission, cell-impermeant (for dead cells), non-toxic for long-term viability assays.

Experimental Protocols

Accurate and reproducible staining is crucial for reliable results. Below are standardized protocols for this compound, DAPI, and Propidium Iodide staining of fixed mammalian cells.

This compound Staining Protocol (for fixed cells)

This protocol is based on a working concentration reported in a research application.

  • Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but recommended for nuclear staining): Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • This compound Staining: Dilute the this compound stock solution to a final concentration of 300 nM in PBS. Incubate the fixed and permeabilized cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with filter sets suitable for far-red fluorescence.

DAPI Staining Protocol (for fixed cells)
  • Cell Fixation and Permeabilization: Follow steps 1-4 of the this compound staining protocol.

  • DAPI Staining: Dilute a DAPI stock solution to a working concentration of 300 nM in PBS. Incubate the cells with the DAPI solution for 1-5 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount and image using a fluorescence microscope with a DAPI filter set.

Propidium Iodide (PI) Staining Protocol (for fixed cells)
  • Cell Fixation and Permeabilization: Follow steps 1-4 of the this compound staining protocol.

  • RNase Treatment (Recommended): To ensure PI specifically stains DNA, incubate cells with RNase A (100 µg/mL in PBS) for 30 minutes at 37°C.

  • Washing: Wash cells once with PBS.

  • PI Staining: Prepare a PI staining solution at a concentration of 1-5 µg/mL in PBS. Incubate the cells for 5-15 minutes at room temperature, protected from light.

  • Washing: Briefly rinse the cells with PBS. It is often recommended to acquire images with PI present in the imaging buffer.

  • Imaging: Image immediately using a fluorescence microscope with a rhodamine or TRITC filter set.

Visualizing the Experimental Workflow

To aid in understanding the experimental process for assessing spectral compatibility, the following workflow diagram is provided.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_conclusion Conclusion start Start with GFP-expressing cells fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm stain_yoyo3 Stain with This compound perm->stain_yoyo3 stain_gfp Endogenous GFP signal image Fluorescence Microscopy stain_yoyo3->image gfp_channel Acquire GFP Channel image->gfp_channel yoyo3_channel Acquire this compound Channel image->yoyo3_channel analyze Analyze for Spectral Bleed-through gfp_channel->analyze yoyo3_channel->analyze conclusion Determine Spectral Compatibility analyze->conclusion

Experimental workflow for assessing this compound and GFP spectral compatibility.

Signaling Pathway and Logical Relationship Visualization

The decision-making process for selecting an appropriate nuclear stain when working with GFP-expressing cells can be visualized as follows:

decision_pathway start Start: Need to stain nucleus in GFP-expressing cells live_or_fixed Are the cells live or fixed? start->live_or_fixed fixed_choice Fixed Cells live_or_fixed->fixed_choice Fixed live_choice Live Cells live_or_fixed->live_choice Live spectral_overlap Consider Spectral Overlap with GFP fixed_choice->spectral_overlap draq5 DRAQ5 (Far-Red) live_choice->draq5 yoyo3 This compound (Far-Red) spectral_overlap->yoyo3 Minimal Overlap dapi DAPI (Blue) spectral_overlap->dapi Minimal Overlap pi Propidium Iodide (Red) spectral_overlap->pi Some Overlap, check filters final_choice Select Appropriate Stain & Optimize Protocol yoyo3->final_choice dapi->final_choice pi->final_choice draq5->final_choice

Decision pathway for selecting a nuclear stain for use with GFP.

Conclusion

This compound is a spectrally compatible nuclear counterstain for use in fixed GFP-expressing cells. Its far-red emission is well-separated from the emission of EGFP, minimizing the risk of spectral bleed-through. For live-cell imaging or when different spectral channels are desired, alternatives such as DAPI, Propidium Iodide, or DRAQ5 offer a range of options. Careful consideration of the spectral properties of all fluorophores and the selection of appropriate filter sets are paramount for successful multi-color fluorescence microscopy.

References

YoYo-3: A Superior Cyanine Dye for High-Sensitivity Nucleic Acid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the utmost sensitivity and clarity in nucleic acid analysis, the choice of fluorescent stain is paramount. Among the diverse palette of cyanine (B1664457) dyes, YoYo-3 emerges as a standout performer, offering distinct advantages over other commonly used stains such as SYBR Green and PicoGreen. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform your selection of the optimal nucleic acid stain for your research needs.

This compound, a homodimer of oxazole (B20620) yellow, is a cell-impermeant nucleic acid stain that exhibits a dramatic increase in fluorescence upon binding to DNA and RNA.[1] Its far-red emission spectrum is a key advantage, minimizing interference from autofluorescence commonly encountered in biological samples. This characteristic, combined with its exceptionally high fluorescence enhancement, positions this compound as a superior choice for applications requiring high signal-to-noise ratios.

Performance Comparison: this compound vs. Other Cyanine Dyes

Quantitative analysis of key performance metrics reveals the advantages of this compound. The following tables summarize the spectral properties, quantum yield, and other relevant characteristics of this compound in comparison to other popular cyanine dyes.

Table 1: Spectral Properties of Selected Cyanine Dyes
Dye Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (cm⁻¹M⁻¹) Quantum Yield
This compound612631167,0000.15
YoYo-149150998,9000.52
TOTO-3642660154,1000.06
TOTO-1514533117,0000.34
POPO-3534570146,4000.46
BOBO-3570602147,8000.39
SYBR Green I~497~520Not reportedNot reported
PicoGreen~480~520Not reportedNot reported

Data for this compound, YoYo-1, TOTO-3, TOTO-1, POPO-3, and BOBO-3 are for the dyes bound to dsDNA.[1] Spectral properties for SYBR Green I and PicoGreen are approximate and can vary with experimental conditions.

Key Advantages of this compound

  • Exceptional Fluorescence Enhancement: Like other members of the YoYo and TOTO families, this compound exhibits a fluorescence enhancement of over 1000-fold upon binding to nucleic acids.[1] This dramatic increase in brightness leads to outstanding sensitivity in detecting minute quantities of DNA and RNA.

  • High Binding Affinity: YoYo dyes are known for their extremely high affinity for nucleic acids. For instance, the binding constant (Ka) for the related dye YoYo-1 is in the range of 10⁸–10⁹ M⁻¹, indicating a very stable dye-DNA complex. This high affinity makes this compound ideal for applications where the stain must remain associated with the nucleic acid, such as during electrophoresis.

  • Far-Red Emission: this compound's emission maximum at 631 nm is in the far-red region of the spectrum.[2] This is a significant advantage as it minimizes background fluorescence from endogenous cellular components, which typically fluoresce at shorter wavelengths. This leads to a superior signal-to-noise ratio and clearer results, particularly in complex biological samples.

  • Cell Impermeability: this compound is a cell-impermeant dye, meaning it cannot cross the intact membranes of live cells.[2] This property makes it an excellent tool for selectively staining dead or fixed cells, allowing for the assessment of cell viability and cytotoxicity.

Experimental Protocols

Nucleic Acid Staining for Flow Cytometry

This protocol is adapted for staining fixed cells with this compound for cell cycle analysis or viability assessment.

Materials:

  • Cells in suspension

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 70% ethanol)

  • RNase A solution (100 µg/mL in PBS)

  • This compound stock solution (1 mM in DMSO)

  • Staining buffer (PBS with 2% fetal bovine serum)

Procedure:

  • Harvest cells and wash once with PBS.

  • Fix cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.

  • Dilute the this compound stock solution to a working concentration of 0.1-1.0 µM in staining buffer.

  • Add the diluted this compound solution to the cell suspension and incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the stained cells by flow cytometry using an appropriate laser for excitation (e.g., 594 nm or 633 nm) and an emission filter centered around 630 nm.

Agarose (B213101) Gel Staining of Nucleic Acids

This protocol describes the post-staining of nucleic acids in agarose gels with this compound.

Materials:

  • Agarose gel with separated nucleic acid fragments

  • 1X TAE or TBE buffer

  • This compound stock solution (1 mM in DMSO)

Procedure:

  • After electrophoresis, place the agarose gel in a clean staining container.

  • Prepare a staining solution by diluting the this compound stock solution to a final concentration of 0.1-0.5 µM in 1X TAE or TBE buffer.

  • Submerge the gel in the staining solution and incubate for 20-30 minutes at room temperature with gentle agitation, protected from light.

  • Destain the gel by washing it with 1X TAE or TBE buffer for 10-15 minutes to reduce background fluorescence.

  • Visualize the stained nucleic acid bands using a gel documentation system equipped with an appropriate excitation source and emission filter for this compound.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for quantifying nucleic acids using a fluorescent dye like this compound.

NucleicAcidQuantification cluster_preparation Sample & Reagent Preparation cluster_assay Assay Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Sample Nucleic Acid Sample Mix_Sample Mix Sample + Dye Sample->Mix_Sample Standard DNA Standard Mix_Standard Mix Standard + Dye Standard->Mix_Standard Dye_Sol This compound Solution Dye_Sol->Mix_Sample Dye_Sol->Mix_Standard Incubate Incubate Mix_Sample->Incubate Mix_Standard->Incubate Measure Measure Fluorescence Incubate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Quantify Quantify Sample Measure->Quantify Std_Curve->Quantify

References

A Head-to-Head Battle for Cell Death Quantification: YOYO-3 vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cell death is a critical component of assessing compound cytotoxicity, understanding disease progression, and evaluating therapeutic efficacy. While traditional methods like Propidium (B1200493) Iodide (PI) staining, Annexin V assays, and TUNEL assays are well-established, newer dyes such as YOYO-3 offer potential advantages. This guide provides an objective comparison of this compound to these other methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Executive Summary

This compound is a high-affinity, intercalating cyanine (B1664457) dye that is impermeant to live cells. Upon loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis, this compound enters the cell and exhibits a significant increase in fluorescence upon binding to nucleic acids. This guide presents a quantitative comparison of this compound with Propidium Iodide (PI), another widely used dye that stains dead cells, as well as with Annexin V and TUNEL assays, which detect earlier stages of apoptosis.

Quantitative Data Comparison

The following tables summarize the key performance characteristics of this compound compared to Propidium Iodide, Annexin V, and TUNEL assays.

ParameterThis compound IodidePropidium Iodide (PI)
Excitation Max (with DNA) ~612 nm~535 nm
Emission Max (with DNA) ~631 nm~617 nm
Target Nucleic Acids (DNA and RNA)Nucleic Acids (DNA and RNA)
Cell Permeability Impermeant to live cellsImpermeant to live cells
Indication Late apoptosis, necrosisLate apoptosis, necrosis
Reported Concentration 200-300 nM for kinetic imaging≤ 1 µg/mL for flow cytometry
Toxicity Reported to be non-toxic and suitable for long-term imaging[1]Can be cytotoxic at higher concentrations or with prolonged exposure[2]
Signal Enhancement >1000-fold fluorescence increase upon binding nucleic acids20- to 30-fold fluorescence increase upon binding nucleic acids
AssayPrincipleStage of Cell Death DetectedAdvantagesDisadvantages
This compound Staining Stains nucleic acids in cells with compromised membrane integrity.Late Apoptosis & NecrosisHigh fluorescence enhancement, suitable for kinetic/real-time imaging due to low toxicity.[1]Does not distinguish between apoptosis and necrosis.
Propidium Iodide (PI) Staining Stains nucleic acids in cells with compromised membrane integrity.Late Apoptosis & NecrosisWell-established, simple, and rapid.[2][3]Can be cytotoxic, may not be ideal for long-term studies. Does not distinguish between apoptosis and necrosis.
Annexin V/PI Assay Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane in early apoptotic cells. PI stains late apoptotic and necrotic cells.Early & Late Apoptosis, NecrosisDistinguishes between early apoptotic, late apoptotic, and necrotic cells.Requires specific buffer conditions (Ca2+-dependent binding). Staining can be transient.
TUNEL Assay TdT enzyme labels the 3'-OH ends of fragmented DNA, a hallmark of late-stage apoptosis.Late ApoptosisHighly specific for apoptosis, can be used on fixed cells and tissue sections.More complex and time-consuming protocol. May also label necrotic cells with extensive DNA damage.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

This compound Staining for Flow Cytometry (Synthesized Protocol)

This protocol is synthesized from methodologies described in comparative studies for the quantitative analysis of cell death.

Materials:

  • This compound Iodide solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Prepare a working solution of this compound in PBS or an appropriate buffer. A final concentration of 200-300 nM is often used for kinetic imaging, and a similar range can be optimized for endpoint flow cytometry.

  • Induce cell death in your experimental cell population using the desired method. Include appropriate positive and negative controls.

  • Harvest cells (for adherent cells, collect both the supernatant and trypsinized cells) and wash once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.

  • Add the this compound working solution to the cell suspension and mix gently.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry without washing. Use a laser and filter set appropriate for the far-red fluorescence of this compound (Excitation/Emission: ~612/631 nm).

  • Gate on the cell population based on forward and side scatter to exclude debris. Quantify the percentage of this compound positive cells.

Propidium Iodide (PI) Staining for Flow Cytometry

This is a standard protocol for assessing cell viability.

Materials:

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Prepare a PI staining solution at a final concentration of 0.5-1 µg/mL in PBS.

  • Harvest and wash cells as described for the this compound protocol.

  • Resuspend the cell pellet in 100 µL of cold PBS or 1X Binding Buffer.

  • Add 5-10 µL of the PI staining solution to the cell suspension just prior to analysis.

  • Incubate for 5-15 minutes on ice in the dark. Do not wash the cells after PI addition.

  • Analyze immediately by flow cytometry, using a 488 nm laser for excitation and detecting emission at ~617 nm.

  • Quantify the percentage of PI-positive cells.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This widely used protocol allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Cell suspension

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Induce apoptosis in the target cells.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be both Annexin V and PI positive.

TUNEL (TdT dUTP Nick-End Labeling) Assay

This protocol is for the detection of DNA fragmentation in apoptotic cells.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation:

    • For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization solution for 5-15 minutes on ice.

    • Wash with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTP solution in reaction buffer).

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Detection:

    • Wash the cells to remove unincorporated nucleotides.

    • If using a fluorescently labeled dUTP, the cells are ready for analysis.

    • If using a biotin-labeled dUTP, an additional step of incubation with a fluorescently-labeled streptavidin conjugate is required.

  • Analysis:

    • Counterstain with a nuclear dye like DAPI if desired.

    • Analyze by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways in apoptosis and necrosis, as well as the experimental workflows for the discussed assays.

Apoptosis Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands (FasL, TNF-α) Death Ligands (FasL, TNF-α) Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Death Ligands (FasL, TNF-α)->Death Receptors (Fas, TNFR) binds DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation activates Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Bcl-2 family proteins Bcl-2 family proteins Caspase-8->Bcl-2 family proteins cleaves Bid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress (DNA damage, etc.) Cellular Stress (DNA damage, etc.) Cellular Stress (DNA damage, etc.)->Bcl-2 family proteins regulates Mitochondrion Mitochondrion Bcl-2 family proteins->Mitochondrion acts on Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation (Apaf-1, Cytochrome c) Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome c release->Apoptosome Formation (Apaf-1, Cytochrome c) Procaspase-9 Procaspase-9 Apoptosome Formation (Apaf-1, Cytochrome c)->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Execution of Apoptosis Execution of Apoptosis Caspase-3->Execution of Apoptosis leads to

Caption: Intrinsic and extrinsic pathways of apoptosis.

Necrosis Signaling Pathway (Necroptosis)

Necroptosis_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 binds Complex I (TRADD, TRAF2, RIPK1) Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex I (TRADD, TRAF2, RIPK1) recruits Caspase-8 Inhibition Caspase-8 Inhibition Complex I (TRADD, TRAF2, RIPK1)->Caspase-8 Inhibition Necrosome (RIPK1, RIPK3) Necrosome (RIPK1, RIPK3) Caspase-8 Inhibition->Necrosome (RIPK1, RIPK3) allows formation of MLKL Phosphorylation MLKL Phosphorylation Necrosome (RIPK1, RIPK3)->MLKL Phosphorylation phosphorylates MLKL MLKL Oligomerization MLKL Oligomerization MLKL Phosphorylation->MLKL Oligomerization Plasma Membrane Pore Formation Plasma Membrane Pore Formation MLKL Oligomerization->Plasma Membrane Pore Formation translocates to membrane Necrotic Cell Death Necrotic Cell Death Plasma Membrane Pore Formation->Necrotic Cell Death induces

Caption: Simplified necroptosis signaling pathway.

Experimental Workflow for Cell Death Analysis

Experimental_Workflow cluster_staining Staining Method Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting Cell Harvesting Cell Culture & Treatment->Cell Harvesting Staining Staining Cell Harvesting->Staining Data Acquisition Data Acquisition Staining->Data Acquisition This compound / PI This compound / PI Annexin V / PI Annexin V / PI TUNEL TUNEL Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for cell death analysis.

Conclusion

The choice of a cell death assay depends on the specific experimental question. This compound emerges as a potent, non-toxic alternative to PI for quantifying late-stage cell death, particularly in kinetic live-cell imaging studies where minimizing cytotoxicity from the dye itself is crucial. Its high fluorescence enhancement upon binding to nucleic acids suggests a potentially higher signal-to-noise ratio compared to PI. However, like PI, it does not differentiate between apoptosis and necrosis. For a more detailed analysis of the cell death mechanism, co-staining with markers of early apoptosis, such as Annexin V, is recommended. Established methods like the Annexin V/PI assay remain the gold standard for distinguishing between different stages and types of cell death, while the TUNEL assay is a robust method for specifically detecting the DNA fragmentation characteristic of late-stage apoptosis, especially in fixed samples. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool for generating reliable and informative quantitative data on cell death.

References

Safety Operating Guide

Proper Disposal of YoYo-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

YoYo-3, a widely used fluorescent dye for nucleic acid staining, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, based on available safety data and general laboratory best practices. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

This compound Safety and Hazard Information

This compound is commonly supplied as a 1 mM solution in dimethyl sulfoxide (B87167) (DMSO). According to the Safety Data Sheet (SDS) for Oxazole Red Homodimer (YOYO®-3), 1 mM in DMSO, the solution is classified as a combustible liquid. While the SDS indicates no specific health hazards under the Globally Harmonized System (GHS), proper personal protective equipment (PPE) should always be worn when handling the substance.

Key Safety Data:

ParameterValueSource
Product Name Oxazole Red Homodimer (YOYO®-3), 1 mM in DMSOBiotium SDS
GHS Classification Combustible liquid (Category 4)Biotium SDS
Hazard Statement H227 - Combustible liquidBiotium SDS
Signal Word WarningBiotium SDS
Health Hazards None specified under GHSBiotium SDS
Physical Hazards FlammableBiotium SDS
HMIS Classification Health: 1, Flammability: 2, Physical Hazards: 0Biotium SDS
NFPA Rating Health: 1, Fire: 2, Reactivity: 0Biotium SDS

Experimental Protocols for Safe Disposal

Materials Required:

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety glasses or goggles

    • Flame-retardant lab coat

  • Chemical fume hood

  • Designated hazardous waste container (for flammable liquids)

  • Waste labels

Procedure for Disposal of Liquid this compound Waste:

  • Segregation: Collect all waste containing this compound, including used staining solutions and contaminated buffers, in a designated and properly labeled hazardous waste container. Do not mix with other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection: Use a container that is compatible with flammable organic solvents. The container should have a secure, tight-fitting lid to prevent the escape of vapors.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and list the chemical constituents, including "this compound" and "Dimethyl Sulfoxide." Indicate the approximate concentrations and volumes.

  • Storage: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition such as open flames, hot surfaces, and sparks. Follow your institution's guidelines for secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Procedure for Disposal of this compound Contaminated Solids:

  • Segregation: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and paper towels, in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: Label the container as "Hazardous Waste - Solid" and specify the contaminant as "this compound."

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Disposal: Dispose of the solid hazardous waste through your institution's EHS office or a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

YoYo3_Disposal_Workflow cluster_waste_generation Waste Generation cluster_liquid_waste Liquid Waste Disposal cluster_solid_waste Solid Waste Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type collect_liquid Collect in Designated Flammable Liquid Waste Container waste_type->collect_liquid Liquid collect_solid Collect in Designated Solid Waste Container waste_type->collect_solid Solid label_liquid Label Container: 'Hazardous Waste, Flammable' (this compound in DMSO) collect_liquid->label_liquid store_liquid Store in Ventilated Hazardous Waste Area label_liquid->store_liquid dispose_liquid Arrange for EHS Pickup store_liquid->dispose_liquid label_solid Label Container: 'Hazardous Waste, Solid' (this compound Contaminated) collect_solid->label_solid store_solid Store in Designated Hazardous Waste Area label_solid->store_solid dispose_solid Arrange for EHS Pickup store_solid->dispose_solid

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a general guide. Researchers must consult their institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for complete and accurate disposal procedures. All laboratory personnel must be trained in hazardous waste management.

Essential Safety and Logistics for Handling YoYo-3 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of YoYo-3.

This compound is a high-affinity, cell-impermeant cyanine (B1664457) dye widely utilized in molecular and cellular biology as a fluorescent stain for nucleic acids.[1][2][3] Its primary application is as a nuclear counterstain and an indicator of cell death, as it brightly fluoresces upon binding to DNA in cells with compromised membranes.[1][2] Due to its nature as a DNA-binding agent, proper handling and disposal procedures are critical to ensure laboratory safety and prevent environmental contamination. This guide provides essential information on personal protective equipment (PPE), operational protocols, and disposal plans for this compound.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should always be conducted before working with this compound. The following table summarizes the recommended PPE to minimize exposure risks.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects against accidental splashes of this compound solution, which could cause eye irritation.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents dermal absorption of the dye. It is crucial to change gloves immediately if they become contaminated.
Body Protection A standard laboratory coat. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. Use a fume hood if there is a potential for aerosol generation.This compound is typically supplied in a DMSO solution and is not highly volatile. However, aerosols can be generated during certain procedures, and inhalation should be avoided.

Operational Plan: Step-by-Step Guidance for Use

Proper handling procedures are essential to maintain the integrity of your experiments and ensure your safety.

Storage and Preparation of this compound Stock Solution

This compound is typically supplied as a solution in dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Store the stock solution at -20°C and protect it from light.

  • Preparation of Working Solution:

    • Allow the this compound stock solution to warm to room temperature before opening the vial.

    • Briefly centrifuge the vial to collect the solution at the bottom.

    • Dilute the stock solution to the desired working concentration using an appropriate buffer (e.g., PBS or cell culture medium). The final concentration will depend on the specific application.

Staining Protocol for Dead Cells (General Workflow)

This protocol provides a general workflow for using this compound to identify dead cells in a cell suspension.

  • Cell Preparation: Prepare a single-cell suspension in a suitable buffer, such as PBS or a buffer compatible with your downstream application.

  • Staining: Add the this compound working solution to the cell suspension. A typical final concentration ranges from 1 to 10 µM.

  • Incubation: Incubate the cells with the dye for 15 to 60 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing (Optional): Centrifuge the cells and resuspend them in fresh buffer to remove excess dye. This step can help to reduce background fluorescence.

  • Analysis: Analyze the stained cells using a fluorescence microscope or flow cytometer with the appropriate filter sets for far-red fluorescence.

Figure 1. General experimental workflow for staining dead cells with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with laboratory waste regulations.

Waste Segregation and Collection
  • Liquid Waste: All solutions containing this compound (e.g., staining solutions, wash buffers) should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, should be considered contaminated solid waste.

    • Collect these materials in a designated biohazard bag or a clearly labeled hazardous waste container for solids.

Decontamination and Disposal Procedures
  • Collection: Place all liquid and solid waste contaminated with this compound into their respective, clearly labeled hazardous waste containers.

  • Storage: Store the waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all institutional and local regulations for the disposal of chemical and biological waste.

Figure 2. Step-by-step disposal plan for this compound contaminated waste.

Experimental Protocols and Data

Currently, there is no publicly available quantitative data on the permeation of specific glove materials by this compound. Therefore, it is best practice to change gloves frequently and immediately upon any sign of contamination.

Information regarding the specific signaling pathways affected by this compound exposure is also limited in publicly accessible literature. Its primary mechanism of action is through the binding of DNA in cells with compromised membranes, leading to a significant increase in fluorescence. This property is leveraged for its use as a dead cell stain rather than for studying specific cellular signaling events.

By adhering to these safety and logistical guidelines, researchers can effectively and safely utilize this compound in their laboratory workflows. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet for the most comprehensive and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.